Product packaging for Ac-EEVVAC-pNA(Cat. No.:)

Ac-EEVVAC-pNA

Cat. No.: B12401364
M. Wt: 810.9 g/mol
InChI Key: CXUUUZFVYSBDCT-YNTMFAKQSA-N
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Description

Ac-EEVVAC-pNA is a useful research compound. Its molecular formula is C34H50N8O13S and its molecular weight is 810.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H50N8O13S B12401364 Ac-EEVVAC-pNA

Properties

Molecular Formula

C34H50N8O13S

Molecular Weight

810.9 g/mol

IUPAC Name

(4S)-4-acetamido-5-[[(2S)-4-carboxy-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-1-[[(2R)-1-(4-nitroanilino)-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H50N8O13S/c1-16(2)27(33(52)35-18(5)29(48)39-24(15-56)32(51)37-20-7-9-21(10-8-20)42(54)55)41-34(53)28(17(3)4)40-31(50)23(12-14-26(46)47)38-30(49)22(36-19(6)43)11-13-25(44)45/h7-10,16-18,22-24,27-28,56H,11-15H2,1-6H3,(H,35,52)(H,36,43)(H,37,51)(H,38,49)(H,39,48)(H,40,50)(H,41,53)(H,44,45)(H,46,47)/t18-,22-,23-,24-,27-,28-/m0/s1

InChI Key

CXUUUZFVYSBDCT-YNTMFAKQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

The Enzymatic Target of Ac-EEVVAC-pNA: A Technical Guide to the Hepatitis C Virus NS3 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The peptide substrate Acetyl-Glu-Glu-Val-Val-Ala-Cys-p-nitroanilide (Ac-EEVVAC-pNA) is a specific chromogenic substrate for the Hepatitis C Virus (HCV) NS3 (Non-Structural Protein 3) serine protease. The peptide sequence EEVVAC is derived from the natural cleavage site between the NS5A and NS5B proteins in the HCV polyprotein. The NS3 protease, in complex with its cofactor NS4A, is a critical enzyme for viral replication, responsible for processing the viral polyprotein into mature non-structural proteins. Furthermore, the NS3/4A protease complex plays a crucial role in the evasion of the host's innate immune response by cleaving key signaling proteins, making it a prime target for antiviral drug development. This guide provides a comprehensive overview of the enzymatic target of this compound, including its function, relevant signaling pathways, and a detailed protocol for its use in a spectrophotometric assay.

Introduction to the HCV NS3/4A Protease

The Hepatitis C virus is a single-stranded RNA virus that produces a single large polyprotein, which must be cleaved into individual structural and non-structural proteins to form new viral particles. The NS3 protein is a multifunctional enzyme with a serine protease domain at its N-terminus and an RNA helicase at its C-terminus. For its proteolytic activity, NS3 requires the formation of a stable, non-covalent heterodimer with the NS4A protein, which acts as a cofactor, properly orienting the catalytic triad (His-57, Asp-81, and Ser-139) of the protease.

The primary function of the NS3/4A protease is to perform four specific cleavages within the HCV non-structural region of the polyprotein at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions. This processing is essential for the liberation of functional viral proteins required for replication.

Beyond its role in viral maturation, the NS3/4A protease is a key player in the virus's ability to establish a persistent infection by dismantling the host's innate immune defenses. It achieves this by recognizing and cleaving two crucial adaptor proteins, MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β). The cleavage of these proteins disrupts the signaling cascades that lead to the production of type I interferons, potent antiviral cytokines.

Quantitative Data

Substrate Name/SequenceSubstrate TypeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)GenotypeReference
Ac-DED(EDANS)EEαAbuψ[COO]ASK(DABCYL)-NH2 (RET S1)FRETN/AN/AN/AN/AN/A
Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH₂FRETN/AN/AN/A1a[1]
Peptide from NS4A/4B cleavage site (SensoLyte 520)FRET0.14 - 8.16N/AN/A1a[2]
NS4A-NS4B peptide substratePeptide50.90.08571684BK[3]

N/A: Data not available in the reviewed literature.

Signaling Pathways Targeted by HCV NS3/4A Protease

The HCV NS3/4A protease actively suppresses the host's innate immune response. The following diagram illustrates the key signaling pathways affected by the protease.

HCV_NS3_Immune_Evasion cluster_virus HCV Replication cluster_host_cell Host Cell Innate Immunity HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Processing Viral_Proteins Mature Viral Proteins (NS4B, NS5A, NS5B, etc.) NS3_4A->Viral_Proteins Cleavage MAVS MAVS NS3_4A->MAVS Cleavage TRIF TRIF NS3_4A->TRIF Cleavage dsRNA Viral dsRNA (Replication Intermediate) RIG_I RIG-I dsRNA->RIG_I Senses TLR3 TLR3 dsRNA->TLR3 Senses RIG_I->MAVS Activates TLR3->TRIF Activates TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe Activate TRIF->TBK1_IKKe Activate IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates IFN_Production Type I Interferon (IFN-α/β) Production IRF3->IFN_Production Induces Antiviral_State Antiviral State IFN_Production->Antiviral_State Establishes

Figure 1: HCV NS3/4A Protease-Mediated Evasion of Innate Immunity. This diagram illustrates the dual role of the HCV NS3/4A protease. It processes the viral polyprotein, essential for viral replication, and simultaneously cleaves the host adaptor proteins MAVS and TRIF. This cleavage disrupts the RIG-I and TLR3 signaling pathways, respectively, thereby inhibiting the production of type I interferons and preventing the establishment of an antiviral state in the host cell.

Experimental Protocols

Continuous Spectrophotometric Assay for HCV NS3/4A Protease Activity

This protocol outlines a general procedure for measuring the activity of HCV NS3/4A protease using the chromogenic substrate this compound. The release of p-nitroaniline (pNA) is monitored by the increase in absorbance at 405 nm.

Materials:

  • Enzyme: Purified recombinant HCV NS3/4A protease complex.

  • Substrate: this compound.

  • NS4A Cofactor Peptide: A synthetic peptide corresponding to the central region of NS4A (e.g., KKGSVVIVGRIILSGRK) may be required if the purified NS3 does not already form a stable complex.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 15% (v/v) glycerol, 10 mM DTT, and 0.6 mM lauryldimethylamine N-oxide (LDAO).

  • Inhibitor (optional): A known HCV NS3/4A protease inhibitor for control experiments.

  • 96-well microplate.

  • Spectrophotometer capable of reading absorbance at 405 nm.

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

    • Dilute the HCV NS3/4A protease in assay buffer to the desired working concentration (e.g., 50 nM).

    • Prepare a range of substrate concentrations by diluting the stock solution in assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the 96-well microplate.

    • For inhibitor studies, add the inhibitor at various concentrations to the respective wells.

    • Add 25 µL of the diluted HCV NS3/4A protease solution to each well.

    • Incubate the plate at 37°C for 10 minutes to pre-equilibrate the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution (this compound) to each well.

    • The final volume in each well should be 100 µL.

  • Measurement:

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Monitor the increase in absorbance at 405 nm over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • The concentration of released pNA can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 9900 M⁻¹cm⁻¹).

    • For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

The following diagram outlines the general workflow for this assay.

Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - this compound in DMSO - Dilute NS3/4A Protease - Prepare Substrate Dilutions Start->Reagent_Prep Assay_Setup Set up 96-well plate: - Add Assay Buffer - Add Inhibitor (optional) - Add NS3/4A Protease Reagent_Prep->Assay_Setup Preincubation Pre-incubate at 37°C for 10 minutes Assay_Setup->Preincubation Initiate_Reaction Initiate reaction by adding This compound substrate Preincubation->Initiate_Reaction Measurement Measure absorbance at 405 nm over time in a spectrophotometer Initiate_Reaction->Measurement Data_Analysis Analyze data: - Calculate initial velocity - Determine kinetic parameters (Km, Vmax) Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for HCV NS3/4A Protease Assay. This flowchart details the key steps for performing a continuous spectrophotometric assay to measure the activity of HCV NS3/4A protease using the chromogenic substrate this compound.

Conclusion

This compound is a valuable tool for studying the enzymatic activity of the Hepatitis C Virus NS3/4A protease. Understanding the function of this critical viral enzyme and its interaction with host cell pathways is paramount for the development of effective antiviral therapies. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working to combat Hepatitis C infection. Further investigation is warranted to determine the specific kinetic parameters of this compound to facilitate more precise quantitative studies of NS3/4A protease activity and inhibition.

References

Chemical properties and structure of Ac-EEVVAC-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-EEVVAC-pNA (Acetyl-L-glutamyl-L-glutamyl-L-valyl-L-valyl-L-alanyl-L-cysteinyl-p-nitroanilide) is a synthetic chromogenic peptide substrate designed for the specific detection of Hepatitis C Virus (HCV) NS3 protease activity. The peptide sequence, EEVVAC, is derived from the NS5A/NS5B cleavage junction of the HCV polyprotein, a critical site for viral maturation. This document provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for the utilization of this compound in research and drug discovery applications.

Chemical Properties and Structure

This compound is a well-defined molecule with a specific peptide sequence capped at the N-terminus with an acetyl group and conjugated at the C-terminus to a p-nitroanilide (pNA) chromophore. The acetyl group enhances the peptide's stability by preventing degradation by aminopeptidases. The pNA group, when cleaved from the peptide by a protease, releases a yellow-colored product that can be quantified spectrophotometrically.

Structure

The chemical structure of this compound consists of a hexapeptide backbone with the side chains of glutamic acid, valine, alanine, and cysteine. The N-terminus is acetylated, and the C-terminal carboxyl group of cysteine is linked to the amino group of p-nitroaniline via an amide bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its chromogenic leaving group, p-nitroaniline, is provided in the tables below.

PropertyValueReference
Molecular Formula C34H50N8O13S
Molecular Weight 810.87 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in water and DMSO. General peptide solubility guidelines suggest dissolving in water first; if issues arise, a small amount of DMSO can be used.
Excitation Wavelength 344 nm
Emission Wavelength 454 nm
Property of p-Nitroaniline (pNA)ValueReference
Molecular Formula C6H6N2O2[1]
Molecular Weight 138.12 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 147-149 °C[1]
Boiling Point 332 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and acetone.[1]
Molar Extinction Coefficient Approximately 8,800 M⁻¹cm⁻¹ at 410 nm.

Biological Activity and Mechanism of Action

This compound serves as a substrate for the HCV NS3 protease, a serine protease essential for the replication of the hepatitis C virus. The NS3 protease, in complex with its cofactor NS4A, is responsible for cleaving the HCV polyprotein at four specific sites, including the NS5A/NS5B junction.

The enzymatic cleavage of this compound by NS3 protease occurs at the amide bond between the C-terminal cysteine residue and the p-nitroaniline moiety. This proteolytic event releases the pNA molecule, which exhibits a distinct yellow color in solution and has a maximum absorbance at approximately 405-410 nm. The rate of pNA release is directly proportional to the enzymatic activity of the NS3 protease, allowing for a continuous and quantitative spectrophotometric assay.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Acetic anhydride for N-terminal acetylation

  • Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

  • p-Nitroaniline

  • Condensing agent for pNA coupling (e.g., phosphorus oxychloride)

  • Solvents (DMF, DCM, diethyl ether)

  • HPLC system for purification

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin using a coupling agent like HBTU in the presence of a base.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each amino acid in the EEVVAC sequence.

  • N-terminal Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus with acetic anhydride.

  • p-Nitroaniline Coupling: Couple p-nitroaniline to the C-terminal carboxyl group. This is a challenging step due to the low nucleophilicity of p-nitroaniline and may require specific activating agents like phosphorus oxychloride.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a fluffy white powder.

HCV NS3 Protease Enzymatic Assay

This protocol describes a typical colorimetric assay to measure the activity of HCV NS3 protease using this compound.

Materials:

  • This compound substrate

  • Recombinant HCV NS3/4A protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM DTT, and 20% glycerol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in the assay buffer.

  • Enzyme Preparation: Dilute the HCV NS3/4A protease to the desired concentration in the assay buffer.

  • Assay Reaction:

    • Add the desired volume of assay buffer to each well of a 96-well plate.

    • Add the diluted this compound solution to each well.

    • Initiate the reaction by adding the diluted HCV NS3/4A protease to each well.

    • The final reaction volume is typically 100-200 µL.

  • Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37 °C). Measure the absorbance at 405 nm at regular time intervals (e.g., every minute for 30 minutes) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance at 405 nm against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration of p-nitroaniline produced, and l is the path length of the light in the well.

Visualizations

HCV Polyprotein Processing Pathway

The following diagram illustrates the cleavage of the Hepatitis C Virus polyprotein by host and viral proteases, highlighting the role of the NS3/4A protease.

HCV_Polyprotein_Processing cluster_cleavage Proteolytic Cleavage polyprotein HCV Polyprotein structural Structural Proteins (Core, E1, E2, p7) polyprotein->structural Cleavage nonstructural Non-Structural Proteins (NS2, NS3, NS4A, NS4B, NS5A, NS5B) polyprotein->nonstructural Cleavage host_protease Host Signal Peptidases structural->host_protease ns2_3_protease NS2-3 Autoprotease nonstructural->ns2_3_protease NS2/3 cleavage ns3_4a_protease NS3/4A Protease nonstructural->ns3_4a_protease NS3/4A cleavages (NS3/4A, NS4A/4B, NS4B/5A, NS5A/5B)

Caption: HCV Polyprotein Processing Cascade.

Experimental Workflow for HCV NS3 Protease Assay

This diagram outlines the key steps in performing a colorimetric assay to measure HCV NS3 protease activity.

Protease_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->prepare_reagents setup_plate Set up 96-well Plate (Add Buffer and Substrate) prepare_reagents->setup_plate initiate_reaction Initiate Reaction (Add Enzyme) setup_plate->initiate_reaction incubate_measure Incubate and Measure (Absorbance at 405 nm over time) initiate_reaction->incubate_measure analyze_data Data Analysis (Calculate Initial Velocity) incubate_measure->analyze_data end End analyze_data->end

Caption: Workflow for HCV NS3 Protease Activity Assay.

Logical Relationship of this compound Cleavage

This diagram illustrates the enzymatic cleavage of this compound and the resulting chromogenic signal.

Cleavage_Mechanism substrate This compound Colorless Substrate enzyme HCV NS3/4A Protease substrate->enzyme Binding products Ac-EEVVAC Cleaved Peptide p-Nitroaniline (pNA) Yellow Product enzyme->products Cleavage

Caption: Enzymatic Cleavage of this compound.

References

Ac-EEVVAC-pNA for Protease Activity Screening: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetylated hexapeptide Ac-EEVVAC-pNA serves as a specific chromogenic substrate for the Hepatitis C Virus (HCV) NS3/4A serine protease. The peptide sequence, EEVVAC, is derived from the NS5A/NS5B cleavage site of the HCV polyprotein, a crucial processing step for viral maturation and replication.[1] The C-terminal p-nitroanilide (pNA) moiety allows for a continuous spectrophotometric assay of the NS3/4A protease activity. Upon enzymatic cleavage at the C-terminal side of the cysteine residue, free p-nitroaniline is released, which is a yellow-colored compound that can be quantified by measuring its absorbance at approximately 405 nm. This substrate is a valuable tool for high-throughput screening of HCV NS3/4A protease inhibitors and for studying the enzyme's kinetics and specificity.

Principle of the Assay

The core of the assay lies in the enzymatic hydrolysis of the amide bond between the C-terminal amino acid of the peptide sequence and the p-nitroaniline molecule. The HCV NS3/4A protease recognizes and binds to the EEVVAC sequence. The active site of the protease then catalyzes the cleavage of the peptide bond, liberating p-nitroaniline. The rate of p-nitroaniline release, measured as the change in absorbance over time, is directly proportional to the activity of the NS3/4A protease under initial velocity conditions.

Quantitative Data Presentation

Table 1: Kinetic Parameters of HCV NS3/4A Protease with Various Peptide Substrates

Substrate (Cleavage Site)K_m (µM)k_cat (min⁻¹)k_cat/K_m (M⁻¹s⁻¹)
NS4A/4B Peptide2801.692
NS4B/5A Peptide160111,130
NS5A/5B Peptide1688,300

Data adapted from Zhang et al., 1997.[2][3]

Table 2: Example of Inhibitor Potency against HCV NS3/4A Protease

InhibitorIC₅₀ (nM)Ki (nM)Mechanism of Inhibition
BILN 20610.30.06Competitive
Telaprevir35070Covalent, Reversible
Boceprevir80014Covalent, Reversible

This table presents example data for illustrative purposes and is compiled from various sources in the field of HCV research.

Experimental Protocols

General Protease Assay Protocol using a p-Nitroanilide Substrate

This protocol provides a general framework for a protease activity assay using a pNA-based substrate like this compound. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.

Materials:

  • HCV NS3/4A Protease

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 15% (v/v) glycerol, 5 mM DTT, and 0.1% CHAPS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Reconstitute the lyophilized HCV NS3/4A protease in Assay Buffer to a desired stock concentration. Aliquot and store at -80°C.

    • Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test compound (inhibitor) or vehicle control

      • HCV NS3/4A Protease solution

    • Mix gently and pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the enzyme and inhibitor to interact.

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add the this compound substrate solution to each well.

    • Immediately start monitoring the change in absorbance at 405 nm using a microplate reader in kinetic mode. Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time plot.

    • For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control.

    • To determine kinetic parameters (K_m and V_max), perform the assay with varying concentrations of the this compound substrate and a fixed concentration of the enzyme. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

In-Gel Protease Activity Staining

This method allows for the detection of protease activity directly within a polyacrylamide gel following electrophoresis.[4]

Materials:

  • Polyacrylamide gel containing the separated protease

  • This compound substrate solution

  • Developing solution (e.g., a solution containing sodium nitrite and N-(1-naphthyl)-ethylenediamine)

Procedure:

  • Electrophoresis: Separate the protein sample containing the protease by SDS-PAGE.

  • Gel Incubation: After electrophoresis, incubate the gel in a solution containing the this compound substrate. The protease in the gel will cleave the substrate, releasing p-nitroaniline.

  • Color Development: Immerse the gel in a developing solution. The p-nitroaniline released will react with the developing reagents to form a distinct colored band at the location of the active protease.[4]

Signaling Pathways and Experimental Workflows

HCV NS3/4A Protease-Mediated Evasion of Innate Immunity

The HCV NS3/4A protease plays a critical role in helping the virus evade the host's innate immune response. It achieves this by cleaving key adaptor proteins in the Toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) signaling pathways, thereby preventing the production of type I interferons.[5][6]

HCV_Immune_Evasion cluster_virus HCV Infection cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_downstream Downstream Signaling cluster_nucleus Nucleus HCV_RNA HCV dsRNA RIG_I RIG-I HCV_RNA->RIG_I sensed by TLR3 TLR3 HCV_RNA->TLR3 sensed by MAVS MAVS RIG_I->MAVS activates TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe NS3_4A HCV NS3/4A Protease NS3_4A->MAVS cleaves TRIF TRIF NS3_4A->TRIF cleaves TLR3->TRIF activates TRIF->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IFN_Genes Type I IFN Genes IRF3_P->IFN_Genes activates transcription

Caption: HCV NS3/4A protease disrupts innate immunity by cleaving MAVS and TRIF.

General Workflow for Protease Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential protease inhibitors using a chromogenic substrate like this compound.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: High-Throughput Screening (HTS) using this compound start->primary_screen hit_id Hit Identification: Compounds showing significant inhibition of protease activity primary_screen->hit_id dose_response Dose-Response Assay: Determine IC₅₀ values of hits hit_id->dose_response mechanism Mechanism of Action Studies: Determine inhibition kinetics (e.g., Ki) dose_response->mechanism lead_opt Lead Optimization: Structure-Activity Relationship (SAR) studies to improve potency and selectivity mechanism->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Workflow for protease inhibitor screening using a chromogenic substrate.

Logical Relationship of Assay Components

This diagram shows the logical relationship between the components of the protease assay.

Assay_Components enzyme HCV NS3/4A Protease reaction Enzymatic Reaction enzyme->reaction substrate This compound (Substrate) substrate->reaction inhibitor Inhibitor (Optional) inhibitor->enzyme binds to product p-Nitroaniline (Colored Product) reaction->product produces detection Spectrophotometric Detection (405 nm) product->detection is measured by data Protease Activity Data detection->data generates

Caption: Logical flow of the this compound protease assay.

References

Potential Cross-Reactivity of Ac-EEVVAC-pNA with other Proteases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Ac-EEVVAC-pNA (Acetyl-L-glutamyl-L-glutamyl-L-valyl-L-valyl-L-alanyl-L-cysteine-p-nitroanilide) is a chromogenic substrate primarily utilized for the characterization of the Hepatitis C Virus (HCV) NS3 protease. Understanding the specificity of this substrate is paramount for the development of robust and reliable screening assays for HCV inhibitors and for interpreting kinetic data accurately. This technical guide provides a comprehensive overview of the potential cross-reactivity of this compound with other proteases, supported by available data, experimental methodologies, and pathway visualizations.

Data Presentation: Protease Substrate Specificity

The specificity of a protease is determined by the amino acid residues it recognizes at and around the scissile bond of its substrate. The following table summarizes the known optimal substrate sequences for several common proteases, highlighting the significant differences from the this compound sequence. This comparative analysis suggests a low probability of significant cross-reactivity.

Protease FamilyProteaseOptimal Substrate Sequence (P4-P1)Comments on Potential this compound Cleavage
Serine Protease HCV NS3/4A Ac-EDVV-C Primary Target: this compound is an analog of a natural cleavage site and is readily cleaved.
Serine Protease TrypsinP-R/K-Requires a basic residue (Arg or Lys) at the P1 position; unlikely to cleave after Cysteine.
Serine Protease Chymotrypsin(Y/W/F)-Prefers large hydrophobic residues (Tyr, Trp, Phe) at P1; unlikely to cleave after Cysteine.
Serine Protease ThrombinG-R-Strong preference for Arg at P1 and Gly at P2; unlikely to cleave this compound.
Serine Protease Human Neutrophil ElastaseV-Prefers small aliphatic residues (Val, Ala) at P1; potential for low-level cleavage, but the extended P2-P4 sequence of Ac-EEVVAC is not optimal.
Cysteine Protease Caspase-1(W/Y)EHD-Requires an Aspartic acid at P1 for cleavage.
Cysteine Protease Caspase-3DEVD-Requires an Aspartic acid at P1 for cleavage.
Cysteine Protease PapainR/K-Broad specificity but prefers basic residues at P2.

Experimental Protocols

General Protocol for Protease Activity Assay using a Chromogenic Substrate (e.g., this compound)

This protocol outlines a general procedure for assessing the activity of a protease on this compound. Specific buffer conditions and enzyme concentrations will need to be optimized for each protease.

Materials:

  • Purified protease of interest

  • This compound substrate stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 10% glycerol; to be optimized)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of the protease in the assay buffer.

  • Add a fixed volume of each protease dilution to the wells of the 96-well plate.

  • To initiate the reaction, add a fixed volume of the this compound substrate solution to each well. The final substrate concentration should ideally be at or below the Km value for the target protease to ensure sensitivity.

  • Immediately place the microplate in the plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes).

  • The rate of increase in absorbance is proportional to the rate of p-nitroaniline (pNA) release and thus to the enzymatic activity.

  • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.

  • For detailed kinetic analysis, repeat the assay with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximal velocity (Vmax).

Protocol for HCV NS3/4A Protease Assay

Materials:

  • Recombinant HCV NS3/4A protease

  • This compound

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM DTT, 20% glycerol

  • 96-well plate

  • Microplate reader

Procedure:

  • Dilute the HCV NS3/4A protease to the desired concentration in the assay buffer.

  • Add 50 µL of the diluted enzyme to each well of the microplate.

  • Prepare the this compound substrate at twice the final desired concentration in the assay buffer.

  • Start the reaction by adding 50 µL of the substrate solution to each well.

  • Monitor the increase in absorbance at 405 nm over time at 37°C.

Mandatory Visualizations

Logical Flow for Assessing Protease Substrate Cross-Reactivity

G Workflow for Cross-Reactivity Assessment cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Cross-Reactivity Screening cluster_2 Phase 3: Data Analysis and Interpretation A Kinetic Assay of this compound with HCV NS3 Protease B Determine Km and Vmax A->B F Compare Cleavage Rates to HCV NS3 B->F Baseline Activity C Select Panel of Representative Proteases (e.g., Trypsin, Thrombin, Caspases) D Perform Endpoint or Kinetic Assays with this compound C->D E Measure Substrate Cleavage D->E E->F Comparative Data G Calculate Percent Cross-Reactivity F->G H Assess Specificity Profile G->H

Caption: A logical workflow for determining the cross-reactivity of a protease substrate.

HCV Polyprotein Processing by NS3 Protease

HCV_Polyprotein_Processing HCV Polyprotein Processing Cascade polyprotein HCV Polyprotein ... NS3 NS4A NS4B NS5A NS5B ... NS3 NS3 NS4A NS4A NS4B NS4B NS5A NS5A NS5B NS5B NS3_4A NS3/4A Protease Complex cleavage_sites NS3_4A->cleavage_sites cleavage_sites->polyprotein:f2 NS3/4A cleavage_sites->polyprotein:f3 NS4A/4B cleavage_sites->polyprotein:f4 NS4B/5A cleavage_sites->polyprotein:f5 NS5A/5B (Basis for this compound)

Caption: Simplified diagram of HCV polyprotein processing by the NS3/4A protease complex.

Conclusion

Based on the distinct substrate specificities of various protease families, the synthetic peptide this compound is predicted to be a highly specific substrate for the HCV NS3 protease. Proteases such as trypsin and thrombin, which recognize basic residues at the P1 position, and caspases, which require an aspartate at P1, are unlikely to exhibit significant cleavage of this compound. While low-level off-target cleavage by other proteases that recognize small hydrophobic or aliphatic residues at P1 cannot be entirely ruled out without direct experimental evidence, the overall sequence context of this compound is optimized for the HCV NS3 active site. For critical applications, it is recommended to perform a cross-reactivity screen against a panel of relevant proteases under the specific experimental conditions to be used.

References

A Technical Guide to Ac-EEVVAC-pNA: Synthesis, Application, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The peptide Ac-EEVVAC-pNA (Acetyl-Glu-Glu-Val-Val-Ala-Cys-p-nitroanilide) is a specialized chromogenic substrate used in biochemical assays. This technical guide provides an in-depth overview of its commercial availability through custom synthesis, its primary application in studying proteolytic enzymes, and detailed experimental protocols for its use. The information is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this tool for their work.

Commercial Availability and Suppliers

This compound is not typically available as a stock reagent from major chemical suppliers. Its specific sequence suggests it is designed for a targeted research application, and as such, it must be acquired through custom peptide synthesis services. Several reputable companies offer these services, providing the peptide at various scales and purity levels to meet specific research needs.

Below is a summary of leading suppliers that offer custom peptide synthesis and can manufacture this compound upon request.

SupplierKey Features of Custom Peptide Synthesis Service
GenScript Offers the proprietary PepPower™ microwave-assisted synthesis platform for rapid delivery. Guarantees quantity and provides various purity levels and modifications.[1]
Biosynth Provides a range of services including solid-phase and solution-phase synthesis, extensive modifications (biotinylation, PEGylation, etc.), and ISO 9001:2015 certified sites in the US and Europe.[2]
Thermo Fisher Scientific Synthesizes peptides from 2 to 110 amino acids using Fmoc solid-phase technology, with scales ranging from 0.1 mg to over 1 kg and purities up to >98%.[3]
JPT Peptide Technologies Features an ISO 9001:2015 certified quality management system, with experience in synthesizing over a million peptides annually and a success rate exceeding 99%.[4]
CPC Scientific A Contract Research, Development, and Manufacturing Organization (CRDMO) capable of producing peptides from 2 to over 200 amino acids in length, with purities from 80% to 99%.[5]

Core Application: A Substrate for Proteasome Activity

While direct literature on this compound is sparse, its sequence and structure strongly suggest its use as a substrate for the 20S proteasome , a key component of the ubiquitin-proteasome pathway. The proteasome is a multi-catalytic complex responsible for degrading most intracellular proteins, playing a critical role in cell cycle regulation, apoptosis, and DNA repair.[6]

The 20S proteasome core possesses three distinct proteolytic activities:

  • Chymotrypsin-like: Cleaves after large hydrophobic residues.

  • Trypsin-like: Cleaves after basic residues.

  • Caspase-like (or Post-Glutamyl Peptide Hydrolytic): Cleaves after acidic residues.[7]

Peptide substrates ending in a reporter group like p-nitroanilide (pNA) are standard tools for measuring these activities. When the peptide is cleaved, free pNA is released, which is yellow and can be quantified by measuring its absorbance at approximately 405 nm. The sequence EEVVAC, with its hydrophobic valine residues, makes this compound a likely candidate for assaying the chymotrypsin-like activity of the proteasome. This is analogous to commonly used fluorogenic substrates like Suc-LLVY-AMC.[8]

A related peptide, Ac-EEVVAC-AMC, is documented as a fluorogenic substrate for the Hepatitis C Virus (HCV) NS3 protease, indicating the EEVVAC sequence can also be recognized by viral proteases.[9][10] However, in the context of cellular biology research, its primary utility would be in the study of the proteasome.

The Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome pathway is the principal mechanism for targeted protein degradation in eukaryotic cells.[11][12] This process is essential for maintaining protein homeostasis and regulating a vast array of cellular functions.[13] The pathway involves two discrete steps: the tagging of substrate proteins with ubiquitin and the subsequent degradation of the tagged protein by the 26S proteasome.[14][15]

The 26S proteasome is a large, ATP-dependent complex composed of a central 20S catalytic core particle and one or two 19S regulatory particles.[15][16] The 19S particle recognizes polyubiquitinated proteins, unfolds them, and translocates them into the 20S core, where they are degraded into small peptides.[16]

Ubiquitin_Proteasome_Pathway cluster_ubiquitination 1. Ubiquitination (Tagging) cluster_degradation 2. Degradation E1 E1 (Activating Enzyme) E2 E2 (Conjugating Enzyme) E1->E2 Ub E3 E3 (Ligase) E2->E3 Ub PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Poly-Ub Chain Attachment Ub Ubiquitin (Ub) Ub->E1 ATP Protein Target Protein Protein->E3 Proteasome26S 26S Proteasome PolyUb_Protein->Proteasome26S Recognition & Unfolding (ATP) Peptides Small Peptides Proteasome26S->Peptides Proteolysis FreeUb Free Ubiquitin (Recycled) Proteasome26S->FreeUb Deubiquitination Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Measurement & Analysis prep_reagents Prepare Reagents (Assay Buffer, Substrate, Inhibitor) add_substrate Add this compound Working Solution to All Wells prep_reagents->add_substrate prep_samples Prepare Samples (Cell Lysate or Purified Proteasome) plate_setup Pipette Samples, Controls & Blanks into 96-well Plate prep_samples->plate_setup plate_setup->add_substrate read_plate Measure Absorbance (405 nm) in Kinetic Mode at 37°C add_substrate->read_plate calc_rate Calculate Rate (ΔA₄₀₅/min) read_plate->calc_rate analyze Correct for Background & Determine Specific Activity calc_rate->analyze

References

Ac-EEVVAC-pNA: A Chromogenic Substrate for Advancing Viral Protease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of viral proteases is a cornerstone of antiviral drug discovery. These enzymes are essential for the viral life cycle, processing viral polyproteins into functional units, and are therefore prime targets for therapeutic intervention. A key tool in this research is the use of synthetic substrates that mimic the natural cleavage sites of these proteases. Ac-EEVVAC-pNA is a chromogenic substrate specifically designed for the continuous spectrophotometric assay of the Hepatitis C Virus (HCV) NS3 protease.[1] The peptide sequence EEVVAC is derived from the NS5A/NS5B cleavage junction of the HCV polyprotein, a critical processing event for viral replication.[1] This guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its use, and its application in the characterization of HCV NS3 protease and the screening of potential inhibitors.

Mechanism of Action

This compound is an acetylated hexapeptide covalently linked to a p-nitroaniline (pNA) chromophore. In the presence of active HCV NS3/4A protease, the enzyme recognizes and cleaves the peptide sequence. This cleavage event liberates the pNA group, which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity, allowing for the quantitative determination of protease function.

A similar substrate, Ac-EEVVAC-AMC, utilizes a fluorogenic 7-amino-4-methylcoumarin (AMC) group instead of pNA.[2][3] Cleavage of Ac-EEVVAC-AMC releases free AMC, which can be detected by fluorescence (excitation at 360-380 nm, emission at 440-460 nm), offering an alternative detection method with potentially higher sensitivity.[2]

Quantitative Data: Kinetic Parameters of HCV NS3 Protease

The following table summarizes representative kinetic data for different HCV NS3 protease substrates. These values can serve as a benchmark for researchers working with this compound and other HCV NS3 protease substrates. The cofactor NS4A is known to enhance the cleavage of certain sites, with a significant effect observed for the NS4B/NS5A junction.[4]

Substrate (Cleavage Site)Km (µM)kcat (min-1)kcat/Km (M-1s-1)Reference
NS5A/5B1688,300[5]
NS4A/4B2801.692[5]
NS4B/5A160111,130[5]
NS4A-NS4B peptide50.95.141,683[6]

Table 1: Representative kinetic parameters for HCV NS3 protease with various peptide substrates. Note that the specific assay conditions can influence these values.

Experimental Protocols

General Protease Assay using a Chromogenic Substrate

This protocol provides a general framework for a colorimetric protease assay, which can be adapted for this compound and the HCV NS3 protease.

Materials:

  • This compound substrate

  • Purified HCV NS3/4A protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50% glycerol, 30 mM dithiothreitol (DTT))[7]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare the substrate solution: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in the assay buffer.

  • Prepare the enzyme solution: Dilute the purified HCV NS3/4A protease to the desired concentration in the assay buffer.

  • Set up the reaction: In a 96-well plate, add the enzyme solution to each well. To initiate the reaction, add the substrate solution. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C).

  • Measurement: Monitor the increase in absorbance at 405 nm over time using a microplate reader. The readings should be taken at regular intervals.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the absorbance vs. time curve. This velocity is proportional to the enzyme activity.

Inhibitor Screening Assay

This protocol describes how to adapt the general protease assay to screen for potential inhibitors of HCV NS3 protease.

Materials:

  • Same as the general protease assay

  • Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare solutions: Prepare substrate and enzyme solutions as described above. Prepare serial dilutions of the inhibitor compounds.

  • Pre-incubation: In a 96-well plate, add the enzyme solution and the inhibitor solution to each well. Incubate for a specific period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Initiate the reaction: Add the this compound substrate solution to each well to start the reaction.

  • Measurement and Data Analysis: Monitor the absorbance at 405 nm as described in the general assay. Compare the reaction rates in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition. The IC50 value (inhibitor concentration that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

HCV Polyprotein Processing

The following diagram illustrates the cleavage of the HCV polyprotein by host and viral proteases, highlighting the role of the NS3-4A serine protease.

HCV_Polyprotein_Processing cluster_structural Structural Proteins cluster_nonstructural Non-Structural Proteins polyprotein HCV Polyprotein (C-E1-E2-p7-NS2-NS3-NS4A-NS4B-NS5A-NS5B) C C polyprotein->C Host Signal Peptidase E1 E1 E2 E2 p7 p7 NS2 NS2 p7->NS2 Host Signal Peptidase NS3 NS3 NS2->NS3 NS2-3 Protease NS4A NS4A NS3->NS4A NS3-4A Protease NS4B NS4B NS4A->NS4B NS3-4A Protease NS5A NS5A NS4B->NS5A NS3-4A Protease NS5B NS5B NS5A->NS5B NS3-4A Protease (EEVVAC site)

Caption: HCV polyprotein processing cascade.

Experimental Workflow for Protease Inhibitor Screening

This diagram outlines the key steps in a typical high-throughput screening assay to identify inhibitors of a viral protease using a chromogenic substrate like this compound.

Inhibitor_Screening_Workflow start Start dispense_enzyme Dispense Enzyme (e.g., HCV NS3/4A) start->dispense_enzyme dispense_inhibitor Dispense Putative Inhibitor (at various concentrations) dispense_enzyme->dispense_inhibitor pre_incubation Pre-incubate (allow for binding) dispense_inhibitor->pre_incubation add_substrate Add Chromogenic Substrate (e.g., this compound) pre_incubation->add_substrate kinetic_read Kinetic Read (measure absorbance at 405 nm over time) add_substrate->kinetic_read data_analysis Data Analysis (calculate initial velocities and % inhibition) kinetic_read->data_analysis hit_identification Hit Identification (determine IC50 values) data_analysis->hit_identification end End hit_identification->end

Caption: Workflow for protease inhibitor screening.

Conclusion

This compound is a valuable tool for the study of HCV NS3 protease. Its specificity, coupled with a straightforward colorimetric readout, makes it suitable for a range of applications, from routine enzyme characterization to high-throughput screening of potential antiviral compounds. While specific kinetic data for this substrate requires empirical determination, the wealth of information available for other HCV NS3 protease substrates provides a solid foundation for experimental design and data interpretation. The protocols and workflows presented in this guide offer a starting point for researchers to effectively utilize this compound in their efforts to combat Hepatitis C and other viral diseases.

References

The Cornerstone of Colorimetric Assays: An In-depth Technical Guide to the p-nitroanilide (pNA) Chromophore

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the principles and practicalities of enzyme activity assays is fundamental. Among the various techniques, those employing the p-nitroanilide (pNA) chromophore stand out for their simplicity, reliability, and broad applicability. This technical guide provides a comprehensive overview of the pNA chromophore, its role in colorimetric assays, and detailed protocols for its use.

The Principle of pNA-Based Assays: A Chromogenic Transformation

At the heart of pNA-based assays lies a straightforward yet elegant principle: the enzymatic cleavage of a synthetic substrate that liberates the chromogenic molecule p-nitroaniline. In its substrate-bound form, pNA is colorless. However, upon enzymatic hydrolysis, free pNA is released into the solution, imparting a distinct yellow color. The intensity of this color, which can be quantified by measuring its absorbance, is directly proportional to the amount of pNA released and, consequently, to the activity of the enzyme of interest.

This colorimetric detection method forms the basis for a wide range of enzyme assays, particularly for proteases. Specific peptide sequences are covalently linked to the amino group of pNA, creating a substrate that is selectively recognized and cleaved by the target enzyme. The release of pNA can be monitored over time using a spectrophotometer or a microplate reader, typically at a wavelength of 405 nm, to determine the rate of the enzymatic reaction.

Core Quantitative Data

A precise understanding of the physicochemical properties of pNA is crucial for accurate data interpretation. The following table summarizes key quantitative data for the p-nitroanilide chromophore.

ParameterValueNotes
Molar Extinction Coefficient (ε) 9,960 M⁻¹cm⁻¹ at 405 nm[1]This value can be influenced by buffer composition and pH.[2]
Optimal Absorbance Wavelength (λmax) 405 nm[3][4][5]While 405 nm is commonly used, the absorbance maximum can shift depending on the solvent and pH.[2] Some protocols also use 410 nm.[4][6][7]
Molecular Weight 138.13 g/mol [8]
Chemical Formula C₆H₆N₂O₂[8]

Enzymatic Cleavage and Assay Workflow

The enzymatic reaction and subsequent experimental workflow of a typical pNA-based assay can be visualized as follows:

Enzymatic_Cleavage Enzymatic Cleavage of a pNA Substrate cluster_reaction Reaction cluster_products Products Enzyme Enzyme (e.g., Protease) Substrate Peptide-pNA Substrate (Colorless) Enzyme->Substrate Binds Cleaved_Peptide Cleaved Peptide Substrate->Cleaved_Peptide Cleavage pNA p-Nitroaniline (pNA) (Yellow) Substrate->pNA Release

Figure 1: Enzymatic cleavage of a peptide-pNA substrate.

The general workflow for conducting a pNA-based assay is a multi-step process that requires careful preparation and execution.

pNA_Assay_Workflow General Workflow for a pNA-Based Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Reaction_Setup Set up reaction in microplate: - Buffer - Sample (Enzyme) - Substrate Reagent_Prep->Reaction_Setup Standard_Curve Prepare pNA Standard Curve Calculation Calculate enzyme activity using pNA standard curve and Beer-Lambert Law Standard_Curve->Calculation Incubation Incubate at optimal temperature (e.g., 37°C) Reaction_Setup->Incubation Measurement Measure absorbance at 405 nm (Kinetic or Endpoint) Incubation->Measurement Data_Processing Process raw absorbance data Measurement->Data_Processing Data_Processing->Calculation Results Report results (e.g., µmol pNA/min/mg protein) Calculation->Results

Figure 2: General experimental workflow of a pNA-based assay.

Detailed Experimental Protocols

While specific conditions will vary depending on the enzyme and substrate, the following provides a generalized protocol for a protease assay using a pNA substrate in a 96-well plate format.

Materials
  • Enzyme solution (e.g., purified enzyme or cell lysate)

  • pNA-linked substrate (e.g., Ac-DEVD-pNA for Caspase-3)[5][9]

  • Assay buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)

  • p-Nitroaniline (for standard curve)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure

1. Preparation of Reagents

  • Assay Buffer: Prepare an appropriate buffer at the desired pH and ionic strength. The specific buffer will be enzyme-dependent.

  • Substrate Stock Solution: Dissolve the pNA-linked substrate in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 4 mM).[5] Store aliquots at -20°C.

  • Enzyme Solution: Dilute the enzyme to the desired concentration in assay buffer immediately before use. Keep on ice.

  • pNA Standard Stock Solution: Prepare a stock solution of pNA in the assay buffer (e.g., 1 mM).

2. pNA Standard Curve

  • Prepare a series of dilutions of the pNA stock solution in the assay buffer to create a standard curve (e.g., 0, 12.5, 25, 50, 100, 200 µM).

  • Add a fixed volume (e.g., 100 µL) of each standard dilution to separate wells of the 96-well plate in triplicate.

3. Assay Reaction

  • To each well of the 96-well plate, add the following in order:

    • Assay Buffer to bring the final volume to 100 µL.

    • Enzyme solution (e.g., 10-50 µL).

    • Include a "no enzyme" control (add assay buffer instead of the enzyme solution).

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding the substrate solution (e.g., 5-10 µL of a 4 mM stock for a final concentration of 200-400 µM).

  • Mix the contents of the wells gently.

4. Measurement

  • Kinetic Assay (Recommended): Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

  • Endpoint Assay: Incubate the plate at the optimal temperature for a fixed period (e.g., 1-2 hours). Stop the reaction if necessary (e.g., by adding a stop solution like acetic acid).[7] Measure the final absorbance at 405 nm.

5. Data Analysis

  • Standard Curve: Plot the absorbance at 405 nm versus the known concentration of the pNA standards. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

  • Enzyme Activity:

    • For a kinetic assay, determine the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

    • For an endpoint assay, subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing samples.

  • Convert the change in absorbance (or rate of change) to the concentration of pNA produced using the Beer-Lambert law (A = εcl) and the slope of the standard curve. The enzyme activity can then be expressed in units such as µmol of pNA released per minute per milligram of protein.

Applications in Research and Drug Development

The versatility and robustness of pNA-based assays have led to their widespread adoption in various research and development areas:

  • Enzyme Characterization: Determining the kinetic parameters (Km and Vmax) of enzymes.

  • High-Throughput Screening (HTS): Screening large libraries of compounds for potential enzyme inhibitors or activators.

  • Diagnostics: Measuring the activity of specific enzymes in biological samples as biomarkers for disease.

  • Quality Control: Assessing the activity and purity of enzyme preparations.

Conclusion

The p-nitroanilide chromophore is a powerful tool in the arsenal of researchers and drug developers. Its use in colorimetric assays provides a simple, sensitive, and quantitative method for measuring enzyme activity. By understanding the fundamental principles, mastering the experimental protocols, and correctly interpreting the data, scientists can effectively leverage pNA-based assays to advance their research and development efforts.

References

Ac-EEVVAC-pNA and Similar Peptides in Protease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the available literature on the chromogenic peptide substrate Ac-EEVVAC-pNA and similar peptide sequences. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for its application in protease assays, particularly in the context of Hepatitis C Virus (HCV) research. This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the specific detection of protease activity. The peptide sequence, EEVVAC, is derived from the NS5A/NS5B cleavage junction of the Hepatitis C Virus (HCV) polyprotein[1]. The N-terminus of the peptide is acetylated (Ac), and the C-terminus is conjugated to p-nitroaniline (pNA). The presence of the pNA group allows for a colorimetric assay. When the peptide is cleaved by a specific protease, free pNA is released, which can be detected spectrophotometrically by its absorbance at 405 nm. This makes this compound a valuable tool for continuous spectrophotometric assays of HCV NS3 protease activity[1].

While this compound is the chromogenic substrate, a corresponding fluorogenic substrate, Ac-EEVVAC-AMC, is also utilized for screening inhibitors of the NS3 protease by monitoring the release of fluorescent 7-amino-4-methylcoumarin (AMC)[2][3].

Quantitative Data Summary

Compound/SubstrateEnzymeParameterValueReference
Ac-EDVVCC-OH (Product Peptide)HCV NS3 ProteaseIC503.8 µM[4]
Ac-DEMEEC-OH (Product Peptide)HCV NS3 ProteaseIC506.4 µM[4]
SimeprevirHCV NS3 Protease (GT1b wt)IC500.043 µM[2]
SimeprevirHCV NS3 Protease (GT1b D168A)IC500.247 µM[2]
Compound 22HCV NS3 Protease (GT1b wt)IC504.60 µM[2]
Compound 22HCV NS3 Protease (GT1b D168A)IC505.98 µM[2]
ITMN-191 (R7227)HCV NS3/4A Protease (Genotype 1b)EC501.8 nM[5]
BILN 2061HCV NS3-4A ProteaseKi10 nM[6]
VX-950 (Telaprevir)HCV NS3-4A ProteaseKi*7 nM[6]

Note: The provided IC50 and Ki values are for inhibitors of the HCV NS3 protease, assayed using various substrates (often FRET-based). These values demonstrate the potency of known inhibitors and can serve as a benchmark for new drug discovery efforts utilizing this compound.

Experimental Protocols

While a specific, detailed protocol for an assay using this compound was not found in the reviewed literature, a general protocol can be constructed based on established methods for similar pNA-based protease assays and FRET-based HCV NS3 protease assays.

General Protocol for a Colorimetric HCV NS3 Protease Assay using this compound

1. Materials and Reagents:

  • Enzyme: Recombinant HCV NS3/4A protease complex.

  • Substrate: this compound, dissolved in DMSO to a stock concentration of 10-20 mM.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 15% (v/v) glycerol, 10 mM Dithiothreitol (DTT), and 0.6 mM lauryldimethylamine N-oxide[5]. The addition of 25 µM NS4A peptide is often required to ensure full protease activity[5].

  • Inhibitors (Optional): Known HCV NS3 protease inhibitors for control experiments.

  • 96-well microplate: Clear, flat-bottom plates are suitable for spectrophotometric readings.

  • Microplate reader: Capable of measuring absorbance at 405 nm.

2. Procedure:

  • Prepare Assay Buffer: Prepare the assay buffer and ensure all components are fully dissolved.

  • Prepare Reagent Plate: In a 96-well microplate, add the following components in the specified order:

    • Assay Buffer

    • Test compounds (inhibitors) or DMSO (for control wells).

    • HCV NS3/4A protease solution (pre-diluted in assay buffer to the desired concentration, e.g., 50 pM[5]).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the enzyme and inhibitors to interact.

  • Initiate Reaction: Add the this compound substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized, but a starting point could be in the range of the expected Km value (typically in the low micromolar range for similar substrates).

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance over time) for each well.

    • For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Workflow for HCV NS3 Protease Assay

G Workflow for a Colorimetric HCV NS3 Protease Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer prep_reagents Prepare Reagent Plate (Buffer, Inhibitor/DMSO, Enzyme) prep_buffer->prep_reagents pre_incubation Pre-incubate at Controlled Temperature prep_reagents->pre_incubation initiate_reaction Add this compound to Initiate Reaction pre_incubation->initiate_reaction kinetic_measurement Measure Absorbance at 405 nm (Kinetic Read) initiate_reaction->kinetic_measurement calc_velocity Calculate Initial Reaction Velocity kinetic_measurement->calc_velocity calc_ic50 Determine IC50 for Inhibitors calc_velocity->calc_ic50

Caption: A generalized workflow for conducting a colorimetric HCV NS3 protease assay.

Signaling Pathways and Biological Context

The HCV NS3 protease plays a critical role in the viral life cycle by processing the HCV polyprotein. This processing is essential for the maturation of functional viral proteins required for replication.

HCV Polyprotein Processing by NS3/4A Protease

The HCV genome is translated into a single large polyprotein of approximately 3000 amino acids. This polyprotein is then cleaved by both host and viral proteases to yield mature structural and non-structural (NS) proteins. The NS3 protease, in complex with its cofactor NS4A, is responsible for cleavages at four specific sites within the non-structural region: NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B.

HCV Polyprotein Processing Pathway

G HCV Polyprotein Processing by NS3/4A Protease cluster_structural Structural Proteins cluster_nonstructural Non-structural Proteins cluster_ns3_cleavage NS3/4A Protease Cleavage polyprotein HCV Polyprotein core Core polyprotein->core Host Proteases e1 E1 polyprotein->e1 Host Proteases e2 E2 polyprotein->e2 Host Proteases p7 p7 polyprotein->p7 Host Proteases ns2 NS2 polyprotein->ns2 Host Proteases ns3 NS3 ns2->ns3 NS2-3 Autoprotease ns4a NS4A ns3->ns4a Cleavage cleavage1 NS3/NS4A ns4b NS4B ns4a->ns4b Cleavage cleavage2 NS4A/NS4B ns5a NS5A ns4b->ns5a Cleavage cleavage3 NS4B/NS5A ns5b NS5B ns5a->ns5b Cleavage cleavage4 NS5A/NS5B

Caption: The processing of the HCV polyprotein by host and viral proteases.

Interaction with Host Cell Signaling

Beyond its role in viral maturation, the HCV NS3/4A protease also interacts with and disrupts host cell signaling pathways, particularly those involved in the innate immune response. A key target of the NS3/4A protease is the mitochondrial antiviral-signaling protein (MAVS), also known as Cardif, VISA, or IPS-1. Cleavage of MAVS by NS3/4A disrupts the RIG-I signaling pathway, thereby blocking the induction of type I interferons (IFNs), which are crucial for the host's antiviral defense.

Disruption of Innate Immunity by HCV NS3/4A Protease

G HCV NS3/4A Protease Interference with Innate Immunity cluster_virus HCV cluster_host Host Cell hcv_rna HCV RNA rig_i RIG-I hcv_rna->rig_i senses ns3_4a NS3/4A Protease mavs MAVS ns3_4a->mavs cleaves and inactivates rig_i->mavs activates irf3 IRF3 mavs->irf3 activates ifn Type I Interferon Production irf3->ifn induces antiviral Antiviral State ifn->antiviral

Caption: The HCV NS3/4A protease disrupts the host's innate immune response.

Conclusion

This compound serves as a valuable tool for the colorimetric detection of HCV NS3 protease activity. Its sequence specificity, derived from a natural cleavage site of the viral polyprotein, makes it a relevant substrate for studying the enzyme's function and for the screening of potential inhibitors. While specific kinetic data for this particular substrate are not extensively documented, the provided information on similar peptides and detailed protocols for related assays offer a strong foundation for its use in research and drug development. The visualization of the HCV polyprotein processing pathway and the interference with host innate immunity highlights the critical role of the NS3/4A protease, underscoring the importance of assays utilizing substrates like this compound in the ongoing efforts to combat Hepatitis C.

References

Methodological & Application

Application Notes and Protocols: Ac-EEVVAC-pNA Protease Assay for 96-Well Plates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides, playing a crucial role in numerous physiological and pathological processes. The development of specific protease inhibitors is a key area in drug discovery. A widely used method for measuring protease activity and screening for inhibitors is the use of chromogenic substrates. This document provides a detailed protocol for a protease assay using the synthetic peptide substrate Ac-EEVVAC-pNA (Acetyl-Glu-Glu-Val-Val-Ala-Cys-p-Nitroanilide) in a 96-well plate format. Cleavage of the p-nitroanilide (pNA) group by a target protease results in the release of a yellow chromophore, which can be quantified spectrophotometrically at 405 nm.

Principle of the Assay

The this compound substrate is designed to be recognized and cleaved by specific proteases. The p-nitroanilide moiety is linked to the peptide via an amide bond. Upon enzymatic cleavage, free pNA is released, which has a strong absorbance at 405 nm. The rate of pNA release is directly proportional to the protease activity under the assay conditions. This allows for the quantitative determination of enzyme kinetics and the screening of potential inhibitors.

Materials and Reagents

ReagentSupplierCatalog No.Storage
This compoundCommercially AvailableVaries-20°C
Target ProteaseCommercially AvailableVaries-80°C
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)In-house preparationN/A4°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
96-well, clear, flat-bottom microplateCorning3596Room Temperature
Microplate Readere.g., BioTek, Molecular DevicesN/AN/A

Experimental Workflow

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis ReagentPrep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) PlateLayout Design Plate Layout (Controls, Samples) ReagentPrep->PlateLayout AddReagents Add Assay Buffer, Enzyme, and Inhibitor to Wells PlateLayout->AddReagents PreIncubate Pre-incubate at Specified Temperature AddReagents->PreIncubate AddSubstrate Initiate Reaction by Adding Substrate PreIncubate->AddSubstrate KineticRead Measure Absorbance at 405 nm (Kinetic or Endpoint) AddSubstrate->KineticRead DataAnalysis Calculate Reaction Rates and Inhibition KineticRead->DataAnalysis

Figure 1. A generalized workflow for the this compound protease assay in a 96-well plate format.

Detailed Experimental Protocol

1. Reagent Preparation

  • Assay Buffer: Prepare a suitable assay buffer for the protease of interest. A common starting point is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl. The optimal buffer composition may vary depending on the specific protease and should be determined empirically.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Substrate Solution: On the day of the experiment, dilute the 10 mM substrate stock solution in Assay Buffer to the desired final working concentration. The optimal substrate concentration should be at or near the Michaelis-Menten constant (Km) for the specific protease, which may need to be determined experimentally. A typical starting concentration is 100 µM.

  • Enzyme Working Solution: Prepare a working solution of the target protease in Assay Buffer. The optimal enzyme concentration should provide a linear rate of substrate hydrolysis over the desired assay time. This should be determined in preliminary experiments.

  • Inhibitor Solutions (if applicable): Dissolve test compounds (potential inhibitors) in DMSO to a high concentration (e.g., 10 mM). Create a dilution series of the inhibitors in Assay Buffer. Ensure the final DMSO concentration in the assay well is consistent across all conditions and is typically kept below 1% to avoid effects on enzyme activity.

2. Assay Procedure in 96-Well Plate

The following protocol is for a total reaction volume of 100 µL per well. Adjust volumes as necessary.

StepReagentVolume per WellNotes
1Assay BufferVariableAdd to all wells to bring the final volume to 100 µL.
2Inhibitor or Vehicle (DMSO/Assay Buffer)10 µLAdd to appropriate wells. For wells without inhibitor, add the same volume of vehicle.
3Enzyme Working Solution40 µLAdd to all wells except the "No Enzyme" control wells. Add Assay Buffer to these control wells instead.
4Pre-incubationN/AMix the plate gently and pre-incubate for 10-15 minutes at the desired assay temperature (e.g., 37°C). This step allows for any potential inhibitors to bind to the enzyme.
5Working Substrate Solution50 µLInitiate the reaction by adding the substrate to all wells.
6Kinetic MeasurementN/AImmediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm every minute for 30-60 minutes.

3. Plate Layout Example

A well-designed plate layout is crucial for obtaining reliable data. Always include appropriate controls.

Well TypeDescription
Blank Contains only Assay Buffer and Working Substrate Solution. Used to subtract the background absorbance from substrate auto-hydrolysis.
No Enzyme Control Contains Assay Buffer, Working Substrate Solution, and the highest concentration of test compound vehicle (e.g., 1% DMSO).
Enzyme Control (No Inhibitor) Contains Assay Buffer, Enzyme Working Solution, and Working Substrate Solution. Represents 100% enzyme activity.
Test Wells Contains Assay Buffer, Enzyme Working Solution, Working Substrate Solution, and various concentrations of the test inhibitor.

Data Presentation and Analysis

The primary data obtained from the kinetic read is the change in absorbance over time (ΔAbs/min).

  • Calculate Reaction Rates (V): For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.

    • V = (Absorbance₂ - Absorbance₁) / (Time₂ - Time₁)

  • Correct for Background: Subtract the rate of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

      • V_inhibitor = Rate of reaction in the presence of the inhibitor.

      • V_no_inhibitor = Rate of reaction of the enzyme control without inhibitor.

  • Determine IC₅₀: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathway Context

While this compound is a synthetic substrate, it can be designed to be specific for certain proteases involved in critical signaling pathways. For instance, if this substrate were designed for a caspase, it would be relevant to the apoptosis pathway. The following is a generalized representation of a protease's role in a signaling cascade.

SignalingPathway Signal Upstream Signal (e.g., Growth Factor, Stress) Receptor Receptor Activation Signal->Receptor Cascade Signaling Cascade (e.g., Kinase Phosphorylation) Receptor->Cascade ProProtease Inactive Pro-protease Cascade->ProProtease ActiveProtease Active Protease ProProtease->ActiveProtease Activation Substrate Cellular Substrate(s) ActiveProtease->Substrate Cleavage Response Cellular Response (e.g., Apoptosis, Proliferation) Substrate->Response

Figure 2. A simplified diagram illustrating the activation of a protease within a cellular signaling pathway.

Troubleshooting

ProblemPossible CauseSolution
High background signal (high rate in "Blank" wells) Substrate instability or contaminationPrepare fresh substrate solution. Test a different batch of substrate.
No or very low enzyme activity Inactive enzymeUse a fresh aliquot of enzyme. Ensure proper storage and handling. Optimize assay buffer pH and ionic strength.
Non-linear reaction rate Substrate depletion or enzyme instabilityDecrease the enzyme concentration or the incubation time. Ensure the assay is in the initial velocity phase.
Inconsistent results between wells Pipetting errors or poor mixingUse calibrated pipettes. Ensure thorough but gentle mixing after adding reagents.
Precipitation of test compounds Low solubility of the compound in the assay bufferDecrease the final concentration of the test compound. Increase the final DMSO concentration slightly (while ensuring it doesn't affect enzyme activity).

These application notes provide a comprehensive framework for utilizing the this compound substrate in a 96-well plate format for protease activity and inhibition studies. For specific proteases, further optimization of the assay conditions may be required to achieve optimal performance.

Application Notes and Protocols for Kinetic Studies Using Ac-EEVVAC-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for utilizing the chromogenic substrate Ac-EEVVAC-pNA in kinetic studies of a hypothetical Caspase-X. Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[1] The study of their activity is fundamental in various research areas, including cancer, neurodegenerative diseases, and immunology.

The this compound substrate is an acetylated peptide sequence, EEVVAC, covalently linked to a p-nitroaniline (pNA) chromophore. In the presence of the active Caspase-X, the substrate is cleaved at the aspartic acid residue, releasing the pNA group. Free pNA exhibits a yellow color and can be quantified by measuring its absorbance at 400-405 nm.[2][3][4] The rate of pNA release is directly proportional to the Caspase-X activity, enabling precise kinetic analysis. This colorimetric assay provides a simple and convenient method for determining caspase activity in purified enzyme preparations and cell lysates.[2]

Principle of the Assay

The kinetic assay is based on the enzymatic cleavage of the this compound substrate by Caspase-X. The reaction releases the chromophore p-nitroaniline (pNA), which results in an increase in absorbance at 405 nm. The rate of this absorbance change is directly proportional to the activity of the enzyme under the given conditions.

Materials and Reagents

  • This compound Substrate

  • Purified active Caspase-X enzyme or cell lysates containing Caspase-X

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 400-405 nm

  • Refrigerated microcentrifuge

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Reagent Preparation
  • This compound Substrate Stock Solution (10 mM): Dissolve the lyophilized this compound powder in DMSO to a final concentration of 10 mM. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Assay Buffer: Prepare the assay buffer with all components and adjust the pH to 7.4. Keep the buffer on ice.

  • Enzyme Preparation:

    • Purified Enzyme: Dilute the purified active Caspase-X to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but typically ranges from 10-100 ng per reaction.

    • Cell Lysate: Prepare cell lysates by a suitable method (e.g., using a lysis buffer compatible with caspase assays). Determine the total protein concentration of the lysate (e.g., using a BCA assay). Dilute the lysate with Assay Buffer to a concentration of 50-200 µg of total protein per reaction.[5]

Assay Procedure for Kinetic Measurement

The following protocol is designed for a 96-well plate format. It is recommended to perform all assays in triplicate.

  • Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each reaction, you will need:

    • Assay Buffer

    • Enzyme preparation (purified enzyme or cell lysate)

    • This compound substrate

  • Add Reagents to the Plate:

    • Add 50 µL of your enzyme preparation (or Assay Buffer for the blank control) to each well of the 96-well plate.

    • To initiate the reaction, add 50 µL of a 2X working solution of the this compound substrate (e.g., 200 µM in Assay Buffer for a final concentration of 100 µM) to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

Data Analysis
  • Blank Subtraction: For each time point, subtract the absorbance value of the blank (no enzyme) from the absorbance values of the samples.

  • Determine the Rate of Reaction: Plot the change in absorbance (ΔOD) against time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔOD/min).

  • Calculate Enzyme Activity: The concentration of the released pNA can be calculated using the Beer-Lambert law:

    • Concentration (µM) = (ΔOD / ε * l) * 10^6

      • ΔOD = Change in absorbance

      • ε = Molar extinction coefficient of pNA (10,500 M⁻¹cm⁻¹)

      • l = Path length of the sample in the well (cm)

    • Enzyme activity can be expressed in units/mg of protein, where one unit is the amount of enzyme that cleaves 1 µmol of substrate per minute.

Data Presentation

The quantitative data from kinetic studies can be summarized in a table for easy comparison.

Sample IDEnzyme Conc. (ng/µL)Substrate Conc. (µM)Initial Velocity (V₀) (mOD/min)Specific Activity (µmol/min/mg)
Control101005.2X
Inhibitor A101001.8Y
Inhibitor B101003.5Z

Visualizations

Signaling Pathway

Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm Signal Signal Receptor Receptor Signal->Receptor Binding Adaptor Adaptor Receptor->Adaptor Recruitment Pro-Caspase-X Pro-Caspase-X Adaptor->Pro-Caspase-X Activation Active Caspase-X Active Caspase-X Pro-Caspase-X->Active Caspase-X Cleavage Substrate_Protein Substrate_Protein Active Caspase-X->Substrate_Protein Cleavage Apoptosis Apoptosis Active Caspase-X->Apoptosis Cleaved_Substrate Cleaved_Substrate Substrate_Protein->Cleaved_Substrate

Caption: A diagram of a hypothetical signaling pathway leading to the activation of Caspase-X.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Reagent Preparation (Substrate, Buffer, Enzyme) start->reagent_prep plate_setup Add Enzyme and Buffer to 96-well Plate reagent_prep->plate_setup reaction_start Initiate Reaction with This compound plate_setup->reaction_start measurement Kinetic Measurement (OD 405 nm) reaction_start->measurement data_analysis Data Analysis (Calculate V₀ and Activity) measurement->data_analysis end End data_analysis->end

Caption: The experimental workflow for Caspase-X kinetic studies using this compound.

References

Application of Ac-EEVVAC-pNA in High-Throughput Screening for Hepatitis C Virus NS3 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) NS3/4A serine protease is a critical enzyme for viral replication, processing the viral polyprotein into functional non-structural proteins.[1][2][3] This essential role makes it a prime target for the development of direct-acting antiviral (DAA) agents. High-throughput screening (HTS) of large compound libraries is a key strategy in the discovery of novel NS3/4A protease inhibitors. Ac-EEVVAC-pNA (Acetyl-L-glutamyl-L-glutamyl-L-valyl-L-valyl-L-alanyl-L-cysteine-p-nitroanilide) is a chromogenic substrate designed for the continuous spectrophotometric assay of HCV NS3 protease activity.[4][5] The peptide sequence is derived from the NS5A/5B cleavage junction of the HCV polyprotein, a natural substrate for the NS3 protease.[4][5] Upon cleavage by the enzyme, the p-nitroaniline (pNA) moiety is released, resulting in a measurable increase in absorbance at 405 nm. This property makes this compound a valuable tool for HTS campaigns aimed at identifying inhibitors of this key viral enzyme.

Principle of the Assay

The enzymatic assay using this compound is based on a colorimetric readout. The HCV NS3/4A protease cleaves the peptide bond between the cysteine and the p-nitroaniline. The release of the free pNA chromophore leads to a yellow color, which can be quantified by measuring the absorbance at 405 nm. In a screening setting, a decrease in the rate of pNA release in the presence of a test compound, relative to a control, indicates potential inhibition of the NS3/4A protease.

Signaling Pathway of HCV NS3/4A Protease

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to yield mature structural and non-structural (NS) proteins.[1][2] The NS3/4A protease is responsible for four of these cleavages, at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[1][2] This processing is essential for the assembly of the viral replication complex.[1][2] Beyond its role in polyprotein processing, the NS3/4A protease also plays a crucial role in evading the host's innate immune response. It achieves this by cleaving two key adaptor proteins, TRIF and MAVS, which are critical for the activation of interferon regulatory factor 3 (IRF3) and NF-κB, leading to the production of type I interferons.[6] By disrupting these signaling pathways, the virus can establish a persistent infection. Therefore, inhibitors of NS3/4A not only block viral replication but may also help restore the host's antiviral immune response.

HCV_NS3_Pathway cluster_host Host Cell cluster_virus HCV Replication HCV_RNA HCV RNA Ribosome Host Ribosome HCV_RNA->Ribosome Translation Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic cleavage NS_Proteins Mature NS Proteins (NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Cleavage by NS3/4A Ribosome->Polyprotein TRIF TRIF IRF3_NFkB IRF3 / NF-κB Activation TRIF->IRF3_NFkB MAVS MAVS MAVS->IRF3_NFkB Interferon Type I Interferon Production IRF3_NFkB->Interferon Antiviral_Response Antiviral Response Interferon->Antiviral_Response NS3_4A->TRIF Cleavage NS3_4A->MAVS Cleavage Replication_Complex Viral Replication Complex NS_Proteins->Replication_Complex

Caption: Role of HCV NS3/4A protease in viral replication and host immune evasion.

Experimental Protocols

Materials and Reagents
  • This compound Substrate: Lyophilized powder, stored at -20°C. Reconstitute in DMSO to a stock concentration of 10 mM.

  • Recombinant HCV NS3/4A Protease: Purified enzyme, stored at -80°C.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.

  • Test Compounds: Typically dissolved in DMSO to a stock concentration of 10 mM.

  • Positive Control Inhibitor: A known HCV NS3/4A protease inhibitor (e.g., Telaprevir, Boceprevir).

  • 96- or 384-well microplates: Clear, flat-bottom plates suitable for absorbance readings.

  • Microplate reader: Capable of measuring absorbance at 405 nm.

High-Throughput Screening Protocol
  • Compound Plating:

    • Dispense test compounds and controls into the microplate wells. Typically, a final concentration range of 10 µM to 0.1 nM is used for dose-response curves.

    • Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known inhibitor at a high concentration as a positive control (0% enzyme activity).

  • Enzyme Addition:

    • Prepare a solution of HCV NS3/4A protease in assay buffer at a final concentration of approximately 5-10 nM.

    • Add the enzyme solution to all wells containing test compounds and controls.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation and Monitoring:

    • Prepare a solution of this compound in assay buffer at a final concentration of 10-50 µM.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the microplate in a plate reader pre-set to 30°C.

    • Monitor the increase in absorbance at 405 nm over a period of 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Normalize the data to the controls:

      • Percent inhibition = 100 x (1 - (Vinhibitor - Vbackground) / (VDMSO - Vbackground)) where V is the initial velocity.

    • For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The inhibitory activity of compounds against HCV NS3/4A protease is typically reported as the half-maximal inhibitory concentration (IC50). Below is a table summarizing the IC50 values for several known HCV NS3/4A protease inhibitors.

CompoundTypeTarget GenotypeIC50 (nM)Reference
TelaprevirCovalent, reversible1b130[7]
BoceprevirCovalent, reversible1b80[7]
SimeprevirNon-covalent1b17[1]
Danoprevir (ITMN-191)Non-covalent, macrocyclic1b0.29[7]
Compound 22Non-covalent1b4600[8]
HesperidinNatural Product3a11.34 µg/mL[6]
Ellagic AcidNatural Product3a40.37[6]

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel HCV NS3/4A protease inhibitors involves several stages, from initial screening of a large compound library to detailed characterization of promising hits.

HTS_Workflow cluster_screening Screening Phase cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Library Compound Library (~10^5 - 10^6 compounds) Primary_Screen Primary Screen (Single Concentration) Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity Selectivity Assays (vs. other proteases) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Ki determination) Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

Caption: High-throughput screening workflow for HCV NS3 protease inhibitors.

Conclusion

This compound is a robust and reliable substrate for use in high-throughput screening campaigns to identify inhibitors of the HCV NS3/4A protease. Its chromogenic nature allows for a simple and sensitive colorimetric assay that is amenable to automation. The protocols and workflow described herein provide a framework for researchers in the field of drug discovery to effectively utilize this tool in the quest for novel antiviral therapies against Hepatitis C.

References

Application Note and Protocol: Spectrophotometric Measurement of p-Nitroaniline (pNA) Release from Ac-EEVVAC-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the spectrophotometric measurement of protease activity using the chromogenic substrate Nα-Acetyl-L-glutamyl-L-glutamyl-L-valyl-L-valyl-L-alanyl-L-cysteine-p-nitroanilide (Ac-EEVVAC-pNA). Enzymatic cleavage of the amide bond between the peptide sequence and p-nitroaniline (pNA) releases the yellow chromophore, pNA. The rate of pNA release, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This assay is a valuable tool for studying enzyme kinetics, screening for inhibitors, and characterizing protease activity in various samples.

The release of pNA results in an increase in absorbance at or near 405 nm.[1] The concentration of released pNA can be quantified using the Beer-Lambert law, which relates absorbance to concentration via the molar extinction coefficient of pNA.

Principle of the Assay

The fundamental principle of this assay is the enzymatic hydrolysis of a colorless substrate to yield a colored product. A protease specifically recognizes and cleaves the peptide sequence Ac-EEVVAC, liberating p-nitroaniline (pNA). The liberated pNA has a distinct absorbance maximum around 380-410 nm, allowing for its quantification.[1][2][3] The rate of the increase in absorbance is directly proportional to the rate of the enzymatic reaction.

Materials and Reagents

ReagentSupplierCatalog Number
This compound SubstrateCustom Synthesis or CommercialN/A
Protease of Interest (e.g., NS3 Protease)VariousN/A
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)VariousN/A
Dimethyl Sulfoxide (DMSO)VariousN/A
96-well Microplate, UV-transparentVariousN/A
Microplate SpectrophotometerVariousN/A

Experimental Protocols

Reagent Preparation

a. Assay Buffer: Prepare an appropriate assay buffer based on the optimal pH and ionic strength for the protease of interest. A common starting point is 50 mM Tris-HCl, pH 7.5. The composition of the buffer can significantly influence the extinction coefficient of pNA, so consistency is crucial.[4]

b. Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C, protected from light. The substrate may be sparingly soluble in aqueous solutions, necessitating the use of an organic solvent like DMSO.

c. Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer (e.g., the assay buffer) at a concentration suitable for the assay. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Just before the experiment, dilute the enzyme to the desired working concentration in cold assay buffer.

d. p-Nitroaniline Standard Curve: A standard curve is essential for converting the rate of change in absorbance to the molar concentration of released pNA.

  • Prepare a 1 mM stock solution of p-nitroaniline in the assay buffer.[6]

  • Perform a serial dilution of the pNA stock solution in the assay buffer to obtain a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

  • Transfer a fixed volume (e.g., 200 µL) of each standard dilution to the wells of a 96-well microplate.

  • Measure the absorbance at 405 nm.

  • Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve. The slope of this curve will represent the molar extinction coefficient under the specific assay conditions. The molar extinction coefficient for p-nitroaniline at 405 nm is approximately 9,960 M⁻¹cm⁻¹.

Protease Activity Assay Protocol

This protocol is designed for a 96-well plate format but can be adapted for single cuvette measurements.

a. Assay Setup:

  • Add assay components to the wells of a 96-well microplate in the following order:

    • Assay Buffer

    • Substrate Solution (diluted from stock to the desired final concentration)

    • Inhibitor or vehicle control (if screening for inhibitors)

  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

  • Initiate the reaction by adding the diluted enzyme solution to each well.

b. Suggested Final Concentrations (for a 200 µL total reaction volume):

ComponentFinal ConcentrationVolume
Assay BufferAs requiredUp to 200 µL
This compound10-100 µM (optimization required)Varies
ProteaseVaries (optimization required)Varies

c. Kinetic Measurement:

  • Immediately after adding the enzyme, place the microplate in a pre-warmed microplate spectrophotometer.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 15-30 minutes).

  • Ensure that the measurements are taken during the initial linear phase of the reaction.

Data Analysis
  • For each sample, plot the absorbance at 405 nm against time.

  • Determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the curve (ΔA/minute).

  • Convert the rate of change in absorbance to the rate of pNA formation using the Beer-Lambert law:

    v₀ (M/min) = (ΔA / min) / (ε × l)

    Where:

    • ΔA / min is the initial rate of absorbance change.

    • ε is the molar extinction coefficient of pNA (determined from the standard curve, or use ~9,960 M⁻¹cm⁻¹ as a starting point).

    • l is the path length of the light through the sample in cm (for a 96-well plate, this is typically calculated based on the volume in the well).

  • The specific activity of the enzyme can then be calculated as follows:

    Specific Activity (µmol/min/mg) = [v₀ (M/min) × Total Reaction Volume (L)] / [Amount of Enzyme (mg)] × 10⁶

Data Presentation

Table 1: p-Nitroaniline Standard Curve Data

pNA Concentration (µM)Absorbance at 405 nm (AU)
00.000
100.098
200.195
400.390
600.585
800.780
1000.975

Note: These are example data. A standard curve should be generated for each experiment.

Table 2: Example Kinetic Data for Protease Activity

Time (min)Absorbance at 405 nm (Sample)Absorbance at 405 nm (Blank)
00.0500.050
10.0750.051
20.1000.052
30.1250.052
40.1500.053
50.1750.053

Visualizations

Enzymatic_Cleavage Substrate This compound (Colorless Substrate) Enzyme Protease Substrate->Enzyme Binds Products Ac-EEVVAC + pNA (Yellow Product) Enzyme->Products Cleaves

Caption: Enzymatic cleavage of this compound by a protease.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Setup Set up Reaction in 96-well Plate Reagents->Setup Standards Prepare pNA Standards Plot_Std Generate pNA Standard Curve Standards->Plot_Std Incubate Pre-incubate at Reaction Temperature Setup->Incubate Initiate Initiate Reaction with Enzyme Incubate->Initiate Measure Kinetic Read at 405 nm Initiate->Measure Plot_Kinetic Plot Absorbance vs. Time Measure->Plot_Kinetic Calculate_Rate Calculate Initial Velocity (ΔA/min) Plot_Std->Calculate_Rate Plot_Kinetic->Calculate_Rate Calculate_Activity Calculate Specific Activity Calculate_Rate->Calculate_Activity

Caption: Experimental workflow for the spectrophotometric protease assay.

Troubleshooting

  • High Background Absorbance: This could be due to substrate instability and auto-hydrolysis. Prepare fresh substrate solutions and minimize their exposure to light and high pH.

  • No or Low Signal: The enzyme may be inactive, or the assay conditions may be suboptimal. Verify enzyme activity with a known substrate and optimize pH, temperature, and substrate concentration.

  • Non-linear Reaction Rate: This may occur if the substrate is being depleted, the enzyme is unstable under the assay conditions, or product inhibition is occurring. Use a lower enzyme concentration or measure the reaction for a shorter duration to ensure you are observing the initial velocity. The solution composition can also affect the spectral properties of pNA, so ensure consistent buffer conditions.[4]

References

Application Notes and Protocols for the Use of Ac-EEVVAC-pNA in Identifying Novel Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) NS3/4A protease is a crucial enzyme for the replication of the virus, making it a prime target for antiviral drug development. The identification of potent and specific inhibitors of this protease is a key strategy in the discovery of new HCV therapeutics. Ac-EEVVAC-pNA (Acetyl-Glu-Glu-Val-Val-Ala-Cys-p-Nitroanilide) is a chromogenic substrate specifically designed for the continuous spectrophotometric assay of HCV NS3 protease activity. The peptide sequence EEVVAC is derived from the NS5A/NS5B cleavage junction of the HCV polyprotein, a natural substrate for the NS3 protease.[1]

Upon cleavage by the HCV NS3 protease at the C-terminal side of the cysteine residue, the p-nitroaniline (pNA) moiety is released. Free pNA is a yellow-colored compound that can be readily detected and quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of the NS3 protease. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the absorbance signal. This principle forms the basis of a high-throughput screening (HTS) assay to identify and characterize novel inhibitors of HCV NS3 protease.

Principle of the Assay

The this compound based assay is a simple and robust method for measuring HCV NS3 protease activity. The enzymatic reaction can be summarized as follows:

This compound (colorless) ---(HCV NS3/4A Protease)---> Ac-EEVVAC + pNA (yellow)

The concentration of the released pNA is determined by spectrophotometry, and the initial velocity of the reaction is calculated. By measuring the reaction rates at various concentrations of a test compound, the inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.

Application

The primary application of this compound is in the discovery and development of novel inhibitors targeting the HCV NS3 protease. This includes:

  • High-Throughput Screening (HTS): The assay is well-suited for screening large compound libraries to identify initial "hit" compounds that inhibit the protease.

  • Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, medicinal chemists synthesize analogs of these compounds. The this compound assay is used to determine the potency of these analogs, guiding the optimization of the chemical structure to improve inhibitory activity.

  • Mechanism of Inhibition Studies: The assay can be adapted to study the mechanism by which an inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).

Experimental Protocols

Materials and Reagents
  • This compound substrate

  • Recombinant HCV NS3/4A protease

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 0.1% n-Dodecyl β-D-maltoside (DDM)

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., a known HCV NS3 protease inhibitor like Telaprevir or Boceprevir)

  • DMSO (for dissolving compounds)

  • 96-well microplates (UV-transparent)

  • Microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents
  • This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.

  • HCV NS3/4A Protease Stock Solution: Reconstitute the lyophilized enzyme in an appropriate buffer as recommended by the supplier to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Test Compound Stock Solutions: Dissolve test compounds and the positive control inhibitor in 100% DMSO to a stock concentration of 10 mM.

  • Assay Buffer: Prepare a fresh solution of the assay buffer on the day of the experiment.

Assay Procedure for Inhibitor Screening (IC50 Determination)
  • Compound Dilution: Prepare a serial dilution of the test compounds and the positive control in 100% DMSO. A typical starting concentration is 1 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation:

    • Add 1 µL of the serially diluted test compounds, positive control, or DMSO (for no-inhibitor and no-enzyme controls) to the wells of a 96-well plate.

    • Add 79 µL of Assay Buffer to each well.

  • Enzyme Addition:

    • Dilute the HCV NS3/4A protease stock solution in Assay Buffer to a working concentration of 25 nM.

    • Add 10 µL of the diluted enzyme solution to all wells except the "no-enzyme" control wells. For the no-enzyme controls, add 10 µL of Assay Buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Dilute the this compound stock solution in Assay Buffer to a working concentration of 200 µM.

    • Initiate the enzymatic reaction by adding 10 µL of the diluted this compound solution to all wells. The final volume in each well will be 100 µL. The final concentrations in the assay will be: 20 µM this compound and 2.5 nM HCV NS3/4A protease. The final DMSO concentration should be kept at 1%.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.

Data Analysis
  • Calculate the initial reaction velocity (V₀): For each well, determine the initial linear rate of the reaction by plotting absorbance versus time and calculating the slope (ΔAbs/Δt).

  • Calculate the percentage of inhibition: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

The inhibitory activities of several known HCV NS3 protease inhibitors, as determined by assays utilizing chromogenic or fluorogenic substrates, are summarized in the table below. It is important to note that IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme concentration, buffer composition).

InhibitorTarget GenotypeIC50 (nM)Reference
Telaprevir1b130[2]
Boceprevir1b80[2]
Simeprevir1b17[3]
ITMN-191 (R7227)1b0.29[2]
Ciluprevir1b0.73[2]

Visualizations

HCV Replication Cycle and the Role of NS3/4A Protease

The following diagram illustrates the key steps in the Hepatitis C virus replication cycle, highlighting the critical role of the NS3/4A protease in processing the viral polyprotein, a necessary step for the formation of the viral replication complex.

HCV_Replication_Cycle cluster_cell Hepatocyte cluster_virus HCV Virion Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Polyprotein Uncoating->Translation Processing Polyprotein Processing Translation->Processing NS3/4A Protease Replication RNA Replication Processing->Replication Formation of Replication Complex Assembly Virion Assembly Replication->Assembly Release Viral Release Assembly->Release HCV HCV Release->HCV New Virions HCV->Entry

Caption: Overview of the HCV replication cycle within a hepatocyte.

Experimental Workflow for HCV NS3 Protease Inhibitor Screening

This workflow diagram outlines the major steps involved in a high-throughput screening campaign to identify novel inhibitors of HCV NS3 protease using the this compound substrate.

Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library Preparation Plate_Dispensing Dispense Compounds & Controls to Microplate Compound_Library->Plate_Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Enzyme_Addition Add HCV NS3/4A Protease Reagent_Prep->Enzyme_Addition Reaction_Start Initiate Reaction with this compound Reagent_Prep->Reaction_Start Plate_Dispensing->Enzyme_Addition Pre_incubation Pre-incubation Enzyme_Addition->Pre_incubation Pre_incubation->Reaction_Start Kinetic_Read Kinetic Absorbance Reading (405 nm) Reaction_Start->Kinetic_Read Rate_Calculation Calculate Initial Reaction Rates Kinetic_Read->Rate_Calculation Inhibition_Calc Calculate % Inhibition Rate_Calculation->Inhibition_Calc IC50_Determination Determine IC50 Values Inhibition_Calc->IC50_Determination Hit_Identification Hit Identification & Confirmation IC50_Determination->Hit_Identification

Caption: Workflow for high-throughput screening of HCV NS3 protease inhibitors.

References

Troubleshooting & Optimization

How to solve Ac-EEVVAC-pNA solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-EEVVAC-pNA. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding solubility issues with this peptide substrate in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics of this compound that influence its solubility?

A1: The solubility of this compound is governed by its specific amino acid sequence and chemical modifications. Key factors include:

  • Amino Acid Composition : The peptide contains two hydrophilic, acidic glutamic acid (E) residues and three hydrophobic residues: two valines (V) and one alanine (A). Peptides with a high proportion of non-polar amino acids often have limited solubility in aqueous solutions.[1][2]

  • Net Charge : Due to the two glutamic acid residues, the peptide has a net negative charge at neutral pH, classifying it as an acidic peptide. This property can be leveraged to improve solubility by adjusting the pH.[1][2]

  • Terminal Modifications :

    • The N-terminus is acetylated (Ac), which removes the positive charge and slightly increases hydrophobicity.

    • The C-terminus is conjugated to a para-nitroanilide (pNA) group. This bulky, hydrophobic moiety significantly decreases water solubility.

  • Cysteine Residue : The presence of a cysteine (C) residue makes the peptide susceptible to oxidation and disulfide bond formation, which can lead to aggregation and precipitation. This also restricts the use of certain solvents like DMSO, which can oxidize the cysteine side chain.[1][3][4]

Q2: I am having trouble dissolving this compound in my standard aqueous buffer. What is the recommended approach?

A2: Direct dissolution in neutral aqueous buffers is often challenging due to the peptide's hydrophobic characteristics. The recommended method is to first dissolve the peptide in a minimal amount of a compatible organic solvent before making the final dilution in the aqueous buffer. This process is detailed in the troubleshooting guide below.

Q3: Can I use Dimethyl Sulfoxide (DMSO) to prepare my stock solution?

A3: It is not recommended to use DMSO for peptides containing cysteine, like this compound.[1][4][5] DMSO can oxidize the free sulfhydryl group on the cysteine residue, potentially leading to peptide inactivation or aggregation. A safer alternative for cysteine-containing peptides is Dimethylformamide (DMF).[1][3][4]

Q4: How should I prepare a stock solution of this compound?

A4: A detailed protocol is provided in the "Experimental Protocols" section. The general workflow involves:

  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Prepare a concentrated stock solution by dissolving the peptide in a minimal volume of DMF.

  • Slowly add the organic stock solution dropwise into your chilled aqueous experimental buffer while vortexing to prevent precipitation.

Q5: How should I store the this compound stock solution?

A5: Lyophilized peptides are stable for years when stored at -20°C or -80°C.[3][4] Once in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[6]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to dissolving this compound when you encounter difficulties.

Problem: My lyophilized this compound will not dissolve in my aqueous buffer (e.g., PBS, Tris at pH 7.4). The solution is cloudy or has visible particulates.

Solution Workflow:

The following diagram outlines a step-by-step decision-making process to achieve complete dissolution.

G cluster_troubleshooting start Start: Lyophilized this compound protocol Recommended Protocol: Dissolve in minimal DMF first start->protocol add_to_buffer Add DMF stock dropwise to chilled aqueous buffer with vortexing protocol->add_to_buffer observe Observe Solution add_to_buffer->observe clear_sol Success: Clear Solution Proceed with experiment observe->clear_sol Clear failed_sol Cloudy / Precipitate observe->failed_sol Cloudy troubleshoot_header Troubleshooting Path (If direct dissolution was attempted and failed) attempt_water Attempted to dissolve directly in buffer? sonicate 1. Sonicate solution in a water bath (5-10 min) failed_sol->sonicate observe2 Still cloudy? sonicate->observe2 observe2->clear_sol No, it's clear adjust_ph 2. Adjust pH Add dilute basic buffer (e.g., 0.1M NH4HCO3) dropwise to raise pH slightly above neutral. observe2->adjust_ph Yes observe3 Still cloudy? adjust_ph->observe3 observe3->clear_sol No, it's clear use_dmf 3. Use Organic Solvent (Recommended) Lyophilize to dryness and restart with the DMF protocol. observe3->use_dmf Yes

Caption: Decision workflow for dissolving this compound.

Detailed Troubleshooting Steps:
  • Initial Check : Before anything else, centrifuge the vial to ensure all lyophilized powder is at the bottom.[1][4]

  • Sonication : If you have already attempted to dissolve the peptide in a buffer and it appears cloudy, sonication can help break up aggregates.[7] Use an ultrasonic water bath for 5-10 minutes.

  • pH Adjustment : Since this compound is an acidic peptide (net negative charge), its solubility can be increased in a slightly basic buffer.[1][2] You can try adding a small amount of a dilute basic solution like 10% ammonium bicarbonate or 0.1M ammonium hydroxide.[8] Caution : Do not use strongly basic solutions, as this can be detrimental to the cysteine residue.[3][9]

  • Use of a Co-Solvent (Recommended Method) : If the above methods fail, the most reliable approach is to use an organic solvent.[1] For this peptide, DMF is recommended over DMSO.[3][4] If you have a failed solution, it is best to lyophilize it back to a dry powder before attempting to redissolve it in the organic solvent.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol details the recommended method for solubilizing this compound using DMF as a co-solvent.

Materials:

  • Lyophilized this compound

  • Dimethylformamide (DMF), anhydrous

  • Your desired aqueous buffer (e.g., PBS, Tris), chilled on ice

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Preparation : Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial.[4]

  • Centrifugation : Briefly centrifuge the vial at ~12,000 x g for 20 seconds to pellet the lyophilized powder.[4]

  • Initial Dissolution : Carefully add the required volume of DMF to the vial to create a concentrated stock (e.g., 20-50 mM). Vortex thoroughly for 1-2 minutes until the peptide is fully dissolved in the DMF.

  • Dilution into Aqueous Buffer :

    • Place the required volume of your chilled aqueous buffer into a new tube.

    • While vigorously vortexing the aqueous buffer, slowly and dropwise add the concentrated DMF-peptide stock solution to the buffer to reach your final desired concentration (e.g., 10 mM).

    • Adding the organic solution to the aqueous buffer (and not the other way around) is critical to prevent precipitation.[4][10]

  • Final Check : Once the solution is prepared, visually inspect it for any signs of precipitation. If it is clear, it is ready for use. If it becomes turbid, you have exceeded the solubility limit in that specific buffer.[4][10]

  • Storage : Immediately prepare single-use aliquots and store them at -20°C or -80°C.

Data Summary Tables

Table 1: Recommended Solvents for this compound

Solvent Recommendation Rationale & Cautions
Water / Aqueous Buffers Not recommended for initial dissolution Low solubility due to hydrophobic residues and pNA group.
Dimethylformamide (DMF) Highly Recommended Effectively dissolves hydrophobic peptides; safe for cysteine residues.[1][3]
Dimethyl Sulfoxide (DMSO) Not Recommended Risk of oxidizing the cysteine (C) residue.[1][5]
Acetic Acid (dilute) Possible, but not ideal Can help solubilize basic peptides, but this peptide is acidic.[4]

| Ammonium Hydroxide (dilute) | Use with caution | Can help solubilize acidic peptides, but avoid high pH due to cysteine.[9] |

Table 2: Storage Conditions for this compound

Form Temperature Duration Notes
Lyophilized Powder -20°C or -80°C Several years Keep in a sealed container with desiccant.[4]
Stock Solution in DMF -20°C Up to 1 month Ensure vial is tightly sealed to prevent water absorption.
Aqueous Working Solution -80°C Up to 6 months Prepare single-use aliquots to avoid freeze-thaw cycles.[6]

| Aqueous Working Solution | -20°C | Up to 1 month | Prepare single-use aliquots to avoid freeze-thaw cycles.[6] |

Visualization of Solubility Factors

The interplay of various chemical properties determines the overall solubility of the this compound peptide.

G cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic External Experimental Factors center This compound Solubility seq Amino Acid Sequence - Hydrophobic (V, V, A) - Hydrophilic (E, E) center->seq charge Net Charge (-2) Acidic Peptide center->charge cys Cysteine Residue (Oxidation/Dimerization Risk) center->cys mods Terminal Modifications - N-term Acetyl (hydrophobic) - C-term pNA (very hydrophobic) center->mods solvent Solvent Choice (Aqueous vs. Organic) center->solvent ph Solution pH (Solubility increases at basic pH) center->ph temp Temperature (Warming can help, but risks degradation) center->temp conc Peptide Concentration center->conc

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Ac-EEVVAC-pNA Colorimetric Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-EEVVAC-pNA colorimetric assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound colorimetric assay?

The this compound assay is a colorimetric method used to measure the activity of specific proteases. The substrate, this compound, is composed of a peptide sequence (EEVVAC) recognized by the protease, an N-terminal acetyl group (Ac), and a C-terminal p-nitroaniline (pNA) molecule. When the protease cleaves the peptide bond between the amino acid sequence and pNA, the colorless pNA is released. Free pNA is a chromophore that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.

Q2: What are the optimal storage and handling conditions for the this compound substrate?

To minimize spontaneous hydrolysis and maintain substrate integrity, proper storage and handling are crucial. pNA substrates are susceptible to degradation in aqueous solutions, a process accelerated by increased pH.

Storage Recommendations:

ConditionRecommendation
Stock Solution Prepare in a dry organic solvent such as DMSO or methanol.
Aliquots Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Working Solution Dilute aliquots in aqueous buffer immediately before use. Keep the working solution on ice and use it within the same day.[1]

Q3: What are potential interfering substances in this assay?

Certain compounds in your sample or buffer can interfere with the assay, leading to inaccurate results. These include:

  • Reducing agents: Can interfere with the chromophore.

  • High concentrations of salts: May alter enzyme activity.

  • Chelating agents (e.g., EDTA): Can inhibit metalloproteases.

  • Detergents (e.g., SDS, Tween-20, NP-40): Can denature the enzyme or interfere with the reaction.

  • Colored compounds: Samples with inherent color can contribute to the absorbance at 405 nm.

Troubleshooting Guide

High background signal is a common issue in the this compound assay, which can mask the true enzymatic activity and reduce the assay's sensitivity. The following sections detail potential causes and solutions.

Problem 1: High Background in "No Enzyme" Control Wells

This indicates that pNA is being released from the substrate non-enzymatically.

Potential Causes & Solutions:

CauseRecommended Solution
Substrate Instability/Degradation Prepare fresh substrate stock solution in dry DMSO or methanol. Aliquot and store at -80°C. Prepare working solutions fresh for each experiment and keep on ice.
Buffer pH Optimize the buffer pH. Higher pH can accelerate the hydrolysis of pNA substrates.[1] Ensure the pH of your assay buffer is stable and appropriate for your enzyme of interest.
Contaminated Reagents Use fresh, high-quality reagents, including buffers and water. Test individual reagents for their contribution to the background signal.
Incubation Time and Temperature Reduce the incubation time or temperature. Prolonged incubation at elevated temperatures can increase non-enzymatic hydrolysis.
Light Exposure Protect the substrate and reaction plate from direct light, as pNA can be light-sensitive.
Problem 2: High Background Across All Wells (Including Enzyme and Control)

This suggests a systemic issue with the assay components or setup.

Potential Causes & Solutions:

CauseRecommended Solution
Incorrect Wavelength Reading Ensure the plate reader is set to measure absorbance at 405 nm. p-nitroaniline has a maximum absorbance at this wavelength.[2]
Contaminated Assay Plate Use new, clean microplates for each experiment.
Buffer Composition Certain buffer components can contribute to high background. Prepare fresh buffer and consider testing alternative buffer systems.
Sample-Specific Interference If your sample contains colored compounds, they will contribute to the absorbance. Run a "sample only" control (sample without substrate) to determine the background absorbance of the sample itself and subtract this value from your measurements.

Experimental Protocols

Standard this compound Assay Protocol
  • Prepare Reagents:

    • Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., Tris-HCl, HEPES) at the optimal pH.

    • Substrate Stock Solution: Dissolve this compound in 100% dry DMSO to a concentration of 10 mM.

    • Enzyme Solution: Prepare a dilution series of your enzyme in cold assay buffer.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of your enzyme dilution or control (buffer only) to the appropriate wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • To initiate the reaction, add 40 µL of the this compound working solution (diluted from the stock in assay buffer to the desired final concentration).

    • Immediately measure the absorbance at 405 nm at time zero.

    • Continue to measure the absorbance at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Plot the change in absorbance over time to determine the reaction rate.

Visualizations

This compound Assay Workflow

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Plate Pipette Reagents into 96-well Plate Reagents->Plate Incubate Incubate at Optimal Temperature Plate->Incubate Cleavage Protease Cleaves This compound Incubate->Cleavage pNA_Release Release of pNA Cleavage->pNA_Release Measure_Abs Measure Absorbance at 405 nm pNA_Release->Measure_Abs Data_Analysis Calculate Reaction Rate Measure_Abs->Data_Analysis

Caption: Workflow for the this compound colorimetric assay.

Troubleshooting Logic for High Background

HighBackgroundTroubleshooting cluster_no_enzyme High Background in 'No Enzyme' Control cluster_all_wells High Background in All Wells Start High Background Signal Detected Check_Substrate Check Substrate (Age, Storage) Start->Check_Substrate Check_Wavelength Verify Wavelength (405 nm) Start->Check_Wavelength Check_Buffer Check Buffer pH and Composition Check_Substrate->Check_Buffer Check_Incubation Check Incubation Time & Temperature Check_Buffer->Check_Incubation Check_Plate Use Clean Assay Plate Check_Wavelength->Check_Plate Check_Sample Run 'Sample Only' Control Check_Plate->Check_Sample

Caption: Decision tree for troubleshooting high background signals.

References

Optimizing incubation time for Ac-EEVVAC-pNA protease reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing protease reactions using the chromogenic substrate Ac-EEVVAC-pNA (Acetyl-L-glutamyl-L-glutamyl-L-valyl-L-valyl-L-alanyl-L-cysteinyl-p-nitroanilide). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for my this compound protease reaction?

A1: The optimal incubation time is not a fixed value and depends on several factors, including enzyme concentration, substrate concentration, temperature, and pH. It is crucial to determine this empirically for your specific experimental conditions. The goal is to measure the initial reaction velocity, where the product formation is linear over time. A good starting point for many protease assays is 10 to 30 minutes.[1][2] For enzymes with very low activity, longer incubation times of up to 60 minutes or even longer may be necessary.[3][4] However, it's important to ensure the reaction remains in the linear range throughout the incubation period.

Q2: How do I determine the linear range of my protease reaction?

A2: To determine the linear range, you should perform a time-course experiment. Set up a series of reactions and measure the absorbance at different time points (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes). Plot the absorbance (product concentration) against time. The linear range is the period during which the plot shows a straight line, indicating a constant rate of product formation. The incubation time for your subsequent experiments should fall within this linear range.

Q3: My absorbance readings are very low. What are the possible causes and solutions?

A3: Low absorbance readings can be due to several factors. Here are some common causes and troubleshooting steps:

  • Low Enzyme Activity: The concentration of your protease may be too low. Try increasing the enzyme concentration. Also, ensure your enzyme is active. Improper storage or handling can lead to loss of activity.

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for your specific protease. Consult the literature for the optimal conditions for your enzyme or perform optimization experiments.[5]

  • Substrate Concentration Too Low: If the substrate concentration is well below the Michaelis constant (Km), the reaction rate will be proportionally low. Consider increasing the substrate concentration.

  • Presence of Inhibitors: Your sample may contain endogenous inhibitors.[6][7] Consider purifying your sample or using specific inhibitor cocktails to block irrelevant protease activity.

Q4: My reaction seems to stop prematurely or the rate decreases over time. What could be the issue?

A4: A decrease in the reaction rate over time can be attributed to:

  • Substrate Depletion: If the substrate is consumed rapidly, the reaction rate will decrease. This is more likely to occur with high enzyme concentrations or long incubation times. Using a substrate concentration well above the Km can help mitigate this.

  • Product Inhibition: The product of the reaction (p-nitroaniline) or the cleaved peptide may inhibit the enzyme. A time-course experiment will help identify if the reaction is linear.

  • Enzyme Instability: The protease may not be stable under the assay conditions (e.g., pH, temperature) for the entire duration of the incubation.[8] Consider adding stabilizing agents like glycerol or BSA, or performing the assay at a lower temperature.

  • Protease Autodigestion: Some proteases can digest themselves, leading to a loss of activity over time.[8] Including protective agents or optimizing enzyme concentration can help.

Q5: What is the significance of the p-nitroaniline (pNA) chromophore?

A5: p-nitroaniline is a chromogenic leaving group. When the this compound substrate is cleaved by a protease, free pNA is released. This free pNA has a distinct yellow color and absorbs light maximally at a wavelength of 405 nm.[1] The increase in absorbance at this wavelength is directly proportional to the amount of substrate cleaved and thus to the protease activity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound protease assays.

Problem Potential Cause(s) Recommended Solution(s)
High background absorbance in the blank (no enzyme) control. 1. Substrate instability and spontaneous hydrolysis. 2. Contamination of reagents with proteases.1. Prepare fresh substrate solution. Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C.[9] 2. Use high-purity reagents and sterile, disposable labware.
Poor reproducibility between replicate wells. 1. Inaccurate pipetting. 2. Temperature fluctuations across the microplate. 3. Enzyme adsorption to surfaces.1. Calibrate and use precise pipettes. Ensure thorough mixing of reagents. 2. Pre-incubate the plate at the desired reaction temperature to ensure uniformity.[9] 3. Include a non-ionic detergent like Tween-20 (at a final concentration of ~0.01%) or polyethylene glycol in the assay buffer to prevent adsorption.[9]
Non-linear reaction progress curve from the start. 1. Enzyme concentration is too high, leading to rapid substrate depletion. 2. The measurement interval is too long to capture the initial linear phase.1. Dilute the enzyme and repeat the time-course experiment. 2. Take more frequent readings at the beginning of the reaction (e.g., every 1-2 minutes).
Unexpectedly high protease activity. 1. Contaminating proteases in the sample. 2. Incorrect buffer pH leading to non-specific substrate cleavage.1. Use specific inhibitors for known contaminating proteases.[9] 2. Verify the pH of your assay buffer.

Experimental Protocols

Protocol: Optimization of Incubation Time

This protocol outlines the steps to determine the optimal incubation time for your this compound protease assay.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution appropriate for your protease (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl). The optimal pH and ionic strength should be determined for your specific enzyme.[9]

  • Substrate Stock Solution: Dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.[9]

  • Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). The optimal substrate concentration should be determined by performing a substrate titration experiment (Michaelis-Menten kinetics).

  • Enzyme Solution: Prepare a dilution of your protease in the assay buffer. The optimal enzyme concentration will result in a steady rate of product formation over a convenient time frame.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of the working substrate solution to each well.

  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[9]

  • Initiate the reaction by adding 50 µL of the enzyme solution to each well.

  • Immediately place the plate in a microplate reader pre-set to the reaction temperature.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every 2 minutes for 60 minutes) in kinetic mode.

  • Include a blank control containing the substrate and assay buffer but no enzyme.

3. Data Analysis:

  • Subtract the absorbance of the blank control from the absorbance of the enzyme-containing wells at each time point.

  • Plot the corrected absorbance (Y-axis) against time (X-axis).

  • Identify the linear portion of the curve. The incubation time for your endpoint assays should be chosen from within this linear range to ensure you are measuring the initial reaction velocity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_substrate Add Substrate to Wells prep_plate->add_substrate pre_incubate Pre-incubate at Reaction Temperature add_substrate->pre_incubate add_enzyme Initiate Reaction with Enzyme pre_incubate->add_enzyme read_absorbance Measure Absorbance (405 nm) in Kinetic Mode add_enzyme->read_absorbance correct_blank Blank Correction read_absorbance->correct_blank plot_data Plot Absorbance vs. Time correct_blank->plot_data determine_linear Determine Linear Range & Optimal Incubation Time plot_data->determine_linear

Caption: Workflow for optimizing incubation time in a protease assay.

The this compound substrate is known to be cleaved by the NS3 protease of the Hepatitis C virus (HCV).[10][11] The HCV NS3 protease is a key enzyme in the viral replication cycle, responsible for cleaving the viral polyprotein at multiple sites to release functional viral proteins.

HCV_Replication_Pathway cluster_host Host Cell HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Viral Replication Complex HCV_RNA->Replication_Complex NS3_Protease NS3 Protease (cleaves this compound) Polyprotein->NS3_Protease Autocatalytic cleavage Viral_Proteins Functional Viral Proteins (NS4A, NS4B, NS5A, NS5B) Polyprotein->Viral_Proteins Cleavage by NS3 Protease NS3_Protease->Polyprotein Viral_Proteins->Replication_Complex New_Virions Assembly of New Virions Replication_Complex->New_Virions Replication & Assembly

Caption: Role of NS3 protease in the Hepatitis C virus replication cycle.

References

Instability and degradation of Ac-EEVVAC-pNA in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability and degradation of the chromogenic substrate Ac-EEVVAC-pNA in solution. It is intended for researchers, scientists, and drug development professionals using this peptide in their experiments.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Question: Why is the background absorbance of my control wells (without enzyme) high or increasing over time?

Answer: A high or increasing background absorbance in the absence of your target enzyme suggests spontaneous degradation of the this compound substrate, leading to the release of p-nitroaniline (pNA). This can be caused by several factors:

  • Hydrolysis of the pNA group: The amide bond linking the peptide to the pNA moiety can undergo hydrolysis, especially under non-optimal pH conditions. While generally stable, prolonged incubation at alkaline pH (>8) can accelerate this process.[1] In some cases, high concentrations of certain buffer components, like phosphate, may also contribute to hydrolysis.[2]

  • Contamination: The presence of contaminating proteases in your sample or reagents can lead to substrate cleavage. Ensure all buffers and water are of high purity and consider using sterile techniques.

  • Photodegradation: While less common for pNA itself without a catalyst, prolonged exposure to UV light can potentially contribute to degradation.[3] It is good practice to protect solutions from light, especially during long incubations.

Question: I am seeing a loss of signal or decreased enzyme activity over time. What could be the cause?

Answer: A decrease in the expected signal can indicate degradation of the peptide substrate, rendering it unrecognizable by the enzyme. The most likely culprit for this specific peptide sequence is the oxidation of the cysteine residue.

  • Cysteine Oxidation: The thiol group of cysteine is susceptible to oxidation, which can occur at a faster rate at a pH above 7. This oxidation can lead to the formation of a disulfide bond between two peptide molecules (a dimer), which may no longer fit the enzyme's active site. Further oxidation to sulfenic, sulfinic, or sulfonic acid can also occur.[4] The presence of dissolved oxygen or trace metal ions can catalyze this process.[2]

Question: My peptide solution appears cloudy or has formed a precipitate. Why is this happening?

Answer: Precipitation of the peptide can be due to several reasons:

  • Poor Solubility: While the glutamic acid residues in this compound enhance hydrophilicity, the overall solubility can be influenced by the buffer composition, pH, and concentration. The N-terminal acetylation reduces the overall charge, which can sometimes decrease solubility.[5]

  • Aggregation: Peptides can sometimes aggregate, especially at high concentrations or after freeze-thaw cycles.[6] This can be exacerbated by factors like oxidation, which can lead to intermolecular disulfide bond formation.

  • Improper Storage: Repeated freeze-thaw cycles should be avoided as they can promote aggregation and degradation. It is recommended to store the peptide in aliquots.

Frequently Asked Questions (FAQs)

Q1: How should I properly store my lyophilized and reconstituted this compound?

A1: Lyophilized peptide should be stored at -20°C or -80°C for maximum stability.[6] Once reconstituted in a suitable buffer, it is best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage of a stock solution (days to a week), refrigeration at 4°C may be acceptable, but stability should be verified.

Q2: What is the purpose of the N-terminal acetylation on this peptide?

A2: The N-terminal acetyl group (Ac-) serves two primary purposes. First, it mimics the natural post-translational modification found in many proteins, which can be important for enzyme recognition.[5] Second, it blocks degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus of peptides. This ensures that any observed cleavage is due to the specific endopeptidase being assayed.[5][7]

Q3: Is the p-nitroanilide (pNA) group stable under typical assay conditions?

A3: The pNA group is generally stable under the conditions used for most protease assays (e.g., pH 7.4, 37°C).[8] However, its stability can be compromised by prolonged exposure to high pH (e.g., pH > 9) or the presence of strong nucleophiles.[1] Direct photolysis of pNA in aqueous solution is generally slow but can be enhanced by the presence of other substances like hydrogen peroxide.[3]

Q4: Can other amino acids in the this compound sequence degrade?

A4: While cysteine is the most susceptible residue in this sequence, others are generally stable under typical assay conditions.

  • Glutamic acid (E): Stable, but can be involved in transamination in biological systems.[9]

  • Valine (V) and Alanine (A): These are chemically stable amino acids and are unlikely to be a source of instability in solution.[10][11]

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution

FactorPotential Impact on this compoundMitigation Strategies
pH High pH (>8) can accelerate cysteine oxidation and hydrolysis of the pNA-peptide bond.Maintain pH within the optimal range for the assay, typically between 6 and 8.
Oxygen Dissolved oxygen can lead to the oxidation of the cysteine residue.Use degassed buffers for reconstitution and during the assay, if sensitivity is an issue.
Temperature Higher temperatures can increase the rate of all chemical degradation reactions.Store stock solutions frozen and perform assays at the recommended temperature.
Light Prolonged exposure to UV light may promote degradation.[3]Store solutions in amber vials or protected from light.
Freeze-Thaw Cycles Can lead to peptide aggregation and degradation.Aliquot the peptide solution after reconstitution to avoid multiple freeze-thaw cycles.
Contaminants Trace metal ions can catalyze oxidation.[2] Microbial contamination can introduce proteases.Use high-purity water and reagents. Maintain sterile handling conditions.

Table 2: Summary of Potential Degradation Pathways for this compound Components

ComponentDegradation PathwayDescription
Acetyl (Ac) Group Generally stable.The acetyl group is a stable modification that protects the N-terminus from degradation by aminopeptidases.[5][7]
Glutamic acid (E) Deamination (minor)Can undergo deamidation, but at a much slower rate than glutamine.[12] Generally stable under typical assay conditions.
Valine (V) StableThe aliphatic side chain is not susceptible to chemical degradation under normal experimental conditions.[10]
Alanine (A) StableThe methyl side chain is chemically inert under typical assay conditions.[10]
Cysteine (C) OxidationThe thiol side chain is readily oxidized to form disulfide-linked dimers or further oxidized to sulfenic, sulfinic, and sulfonic acids.[4]
p-Nitroanilide (pNA) HydrolysisThe amide bond linking pNA to the peptide can be hydrolyzed, releasing the chromophore. This is often the intended result of enzymatic activity but can occur spontaneously at high pH.[1][2]

Experimental Protocols

Protocol: Assessing the Stability of this compound by RP-HPLC

This protocol allows for the quantitative assessment of this compound degradation over time.

1. Materials:

  • This compound
  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)
  • Reverse-Phase HPLC system with a C18 column
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Thermostated incubator or water bath

2. Procedure:

  • Preparation of Stock Solution: Reconstitute lyophilized this compound in the assay buffer to a known concentration (e.g., 10 mM).
  • Incubation: Dilute the stock solution in the assay buffer to the final working concentration (e.g., 100 µM). Incubate this solution at the desired temperature (e.g., 37°C).
  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide solution. Immediately quench any potential degradation by adding an equal volume of Mobile Phase A and store at -20°C until analysis.
  • HPLC Analysis:
  • Equilibrate the C18 column with a suitable starting percentage of Mobile Phase B (e.g., 5%).
  • Inject the samples from each time point.
  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
  • Monitor the elution profile at a wavelength where the peptide absorbs (e.g., 214 nm for the peptide backbone and 315 nm or 405 nm for the pNA group).
  • Data Analysis:
  • Identify the peak corresponding to the intact this compound.
  • Integrate the area of this peak for each time point.
  • Plot the peak area of the intact peptide against time. A decrease in peak area indicates degradation. New peaks appearing at different retention times may correspond to degradation products (e.g., oxidized peptide, free pNA).

Visualizations

G cluster_peptide This compound Degradation Peptide This compound (Intact) Oxidized Oxidized Peptide (e.g., Disulfide Dimer) Peptide->Oxidized Oxidation (O2, metal ions, pH > 7) Hydrolyzed Cleaved Peptide + pNA Peptide->Hydrolyzed Hydrolysis (pH > 8, high temp)

Caption: Primary degradation pathways of this compound.

G cluster_troubleshooting Troubleshooting Workflow Start Unexpected Result (e.g., high background, low signal) CheckControl Is background high in 'no enzyme' control? Start->CheckControl CheckSignal Is signal lower than expected? CheckControl->CheckSignal No SpontaneousHydrolysis Investigate Spontaneous Hydrolysis: - Check pH of buffer - Test for contamination - Protect from light CheckControl->SpontaneousHydrolysis Yes PeptideDegradation Investigate Peptide Degradation: - Prepare fresh substrate - Add reducing agent (e.g., DTT) - Check storage conditions CheckSignal->PeptideDegradation Yes AssayConditions Review Assay Conditions: - Enzyme concentration - Incubation time/temp - Buffer components CheckSignal->AssayConditions No End Problem Resolved SpontaneousHydrolysis->End PeptideDegradation->End AssayConditions->End

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Troubleshooting low signal-to-noise ratio with Ac-EEVVAC-pNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the chromogenic substrate Ac-EEVVAC-pNA. The information is tailored to address common issues encountered during enzymatic assays, particularly focusing on low signal-to-noise ratios.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very low or no signal in my assay. What are the potential causes?

A low or absent signal, characterized by minimal absorbance change at 405 nm, can stem from several factors related to the enzyme, substrate, or assay conditions.

  • Inactive Enzyme: The Hepatitis C Virus (HCV) NS3 protease, the target for this substrate, may have lost activity due to improper storage or handling. Ensure the enzyme has been stored at the recommended temperature (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles.

  • Sub-optimal Enzyme Concentration: The concentration of the HCV NS3 protease may be too low to generate a detectable signal within the assay timeframe.

  • Incorrect Buffer Conditions: Enzyme activity is highly dependent on pH and buffer composition. The optimal pH for HCV NS3 protease activity is generally between 6.5 and 7.5. The buffer should also contain appropriate concentrations of salts and cofactors, if required.

  • Substrate Degradation: The this compound substrate may have degraded due to improper storage (e.g., exposure to light or moisture) or abiotic hydrolysis. It is recommended to prepare fresh substrate solutions for each experiment.

  • Presence of Inhibitors: The sample itself may contain inhibitors of the HCV NS3 protease.

Q2: My background signal (noise) is too high. How can I reduce it?

High background noise can mask the true signal from enzymatic activity, leading to a low signal-to-noise ratio.

  • Substrate Autohydrolysis: The this compound substrate can undergo spontaneous hydrolysis, releasing p-nitroaniline (pNA) and contributing to a high background. This is more likely to occur at a high pH or elevated temperatures.[1] Running a "substrate only" control (without enzyme) is crucial to quantify this.

  • Contaminating Proteases: The enzyme preparation or the sample may be contaminated with other proteases that can cleave the substrate.

  • Light Scattering: Particulates in the sample or buffer can cause light scattering, leading to artificially high absorbance readings. Ensure all solutions are properly dissolved and centrifuged if necessary.

  • Interfering Substances: Some compounds in the sample buffer can absorb light at 405 nm, contributing to the background signal.

Q3: The results of my assay are not reproducible. What could be the reason?

Poor reproducibility can be frustrating and can invalidate experimental results.

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the enzyme, substrate, or samples is a common source of variability.[2] Ensure pipettes are calibrated and use proper pipetting techniques.

  • Temperature Fluctuations: Enzyme kinetics are sensitive to temperature.[1] Ensure all assay components are equilibrated to the correct temperature before starting the reaction, and maintain a constant temperature throughout the incubation period.

  • Variable Incubation Times: Precise timing of the reaction is critical for reproducible results, especially in kinetic assays.

  • Reagent Instability: Using reagents that have been stored improperly or for too long can lead to inconsistent results. Always check the expiration dates and storage recommendations for all components.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low signal-to-noise issues with this compound assays.

TroubleshootingWorkflow Troubleshooting Low Signal-to-Noise Ratio with this compound start Start: Low Signal-to-Noise Ratio check_signal Is the Signal (Absorbance) Low? start->check_signal check_noise Is the Background (Noise) High? check_signal->check_noise No low_signal_causes Potential Causes for Low Signal check_signal->low_signal_causes Yes high_noise_causes Potential Causes for High Noise check_noise->high_noise_causes Yes inactive_enzyme Inactive Enzyme low_signal_causes->inactive_enzyme low_enzyme_conc Low Enzyme Concentration low_signal_causes->low_enzyme_conc bad_buffer Suboptimal Buffer/pH low_signal_causes->bad_buffer degraded_substrate Degraded Substrate low_signal_causes->degraded_substrate inhibitors Presence of Inhibitors low_signal_causes->inhibitors solutions_low_signal Solutions for Low Signal inactive_enzyme->solutions_low_signal low_enzyme_conc->solutions_low_signal bad_buffer->solutions_low_signal degraded_substrate->solutions_low_signal inhibitors->solutions_low_signal autohydrolysis Substrate Autohydrolysis high_noise_causes->autohydrolysis contaminating_proteases Contaminating Proteases high_noise_causes->contaminating_proteases light_scattering Light Scattering high_noise_causes->light_scattering interfering_substances Interfering Substances high_noise_causes->interfering_substances solutions_high_noise Solutions for High Noise autohydrolysis->solutions_high_noise contaminating_proteases->solutions_high_noise light_scattering->solutions_high_noise interfering_substances->solutions_high_noise check_enzyme_activity Verify Enzyme Activity solutions_low_signal->check_enzyme_activity optimize_enzyme_conc Optimize Enzyme Concentration solutions_low_signal->optimize_enzyme_conc optimize_buffer Optimize Buffer/pH solutions_low_signal->optimize_buffer use_fresh_substrate Use Fresh Substrate solutions_low_signal->use_fresh_substrate sample_cleanup Sample Cleanup/Dilution solutions_low_signal->sample_cleanup end Resolution: Improved Signal-to-Noise sample_cleanup->end substrate_control Run 'Substrate Only' Control solutions_high_noise->substrate_control use_protease_inhibitors Use Specific Protease Inhibitors solutions_high_noise->use_protease_inhibitors centrifuge_samples Centrifuge Samples/Buffers solutions_high_noise->centrifuge_samples buffer_blank Run Buffer Blank solutions_high_noise->buffer_blank buffer_blank->end

References

Technical Support Center: Ac-EEVVAC-pNA Cleavage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic peptide substrate Ac-EEVVAC-pNA. The information focuses on the impact of pH on the cleavage of this substrate by the Hepatitis C Virus (HCV) NS3 protease and the inherent stability of the peptide itself.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic peptide substrate used for the continuous spectrophotometric assay of the Hepatitis C Virus (HCV) NS3 protease. The sequence EEVVAC is derived from the NS5A-NS5B cleavage junction of the HCV polyprotein. Upon cleavage by the NS3 protease, the C-terminal p-Nitroaniline (pNA) group is released, resulting in a measurable increase in absorbance at 405 nm.

Q2: What is the optimal pH for the cleavage of this compound by HCV NS3 protease?

A2: The optimal pH for HCV NS3 protease activity on peptide substrates is in the range of 7.5 to 8.5[1][2]. Within this range, the enzyme exhibits its maximum catalytic efficiency.

Q3: How does pH affect the stability of the HCV NS3 protease itself?

A3: The stability of the HCV NS3 protein is pH-dependent. Studies have shown that the NS3 protein is less stable at a more acidic pH of 6.4 compared to a pH of 7.2[3][4][5][6][7]. This is an important consideration when designing cleavage assays, as enzyme instability can lead to inaccurate kinetic measurements.

Q4: Can the this compound peptide degrade non-enzymatically at certain pH values?

Q5: My cleavage reaction is showing lower than expected activity. Could pH be the issue?

A5: Yes, pH is a critical factor. If your assay buffer is outside the optimal pH range of 7.5-8.5, you will likely observe reduced enzyme activity[1][2]. Additionally, if the pH is too low (e.g., below 6.5), the NS3 protease itself may be less stable, leading to a loss of active enzyme over the course of the experiment[3][4][5][6][7]. It is also advisable to verify the pH of your final reaction mixture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no cleavage of this compound Suboptimal pH of the assay buffer. Prepare fresh assay buffer and meticulously adjust the pH to be within the optimal range of 7.5-8.5 for the HCV NS3 protease[1][2]. Use a calibrated pH meter.
Enzyme instability due to incorrect pH. Ensure the enzyme storage and dilution buffers are at a pH that maintains stability (typically around pH 7.5). Avoid prolonged incubation of the enzyme in buffers with a pH below 7.0[3][4][5][6][7].
High background signal or apparent "cleavage" in the absence of enzyme. Non-enzymatic hydrolysis of the peptide at extreme pH. Prepare a control sample containing the substrate in the assay buffer without the enzyme to monitor for any non-enzymatic degradation. If observed, adjust the buffer to a more neutral pH if the experimental conditions allow.
Inconsistent results between experiments. Fluctuations in the pH of buffers. Always prepare fresh buffers for each experiment and verify the pH before use. Consider using buffers with a good buffering capacity in your desired pH range.
Peptide degradation during storage. Store the lyophilized this compound peptide at -20°C or lower. For peptide solutions, it is recommended to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Impact of pH on HCV NS3 Protease Activity

While specific quantitative data for this compound across a wide pH range is limited in publicly available literature, the following table illustrates the expected trend based on known characteristics of the HCV NS3 protease. The activity is presented as a percentage of the maximum activity observed in the optimal pH range.

pH Relative Activity (%) Notes
6.0LowEnzyme may exhibit reduced stability and activity.
6.5ModerateSuboptimal for cleavage; enzyme stability may be compromised[3][4][5][6][7].
7.0GoodApproaching optimal range.
7.5~100Optimal pH for HCV NS3 protease activity[1][2].
8.0~100Optimal pH for HCV NS3 protease activity[1][2].
8.5HighWithin the optimal range for cleavage[1][2].
9.0ModerateActivity begins to decline outside the optimal range.

Experimental Protocols

Protocol 1: Determining the pH Profile of this compound Cleavage by HCV NS3 Protease

This protocol outlines a method to determine the optimal pH for the cleavage of this compound by the HCV NS3 protease.

Materials:

  • This compound substrate

  • Purified HCV NS3 protease

  • A series of buffers with overlapping pH ranges (e.g., MES for pH 5.5-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 7.5-9.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Buffer Preparation: Prepare a series of 100 mM buffers, each adjusted to a specific pH value across the desired range (e.g., from pH 5.5 to 9.0 in 0.5 pH unit increments).

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in each of the prepared pH buffers to the final desired concentration.

  • Enzyme Preparation: Prepare a working solution of HCV NS3 protease in a buffer known to maintain its stability (e.g., pH 7.5).

  • Assay Setup: In a 96-well plate, add the this compound solution in the different pH buffers to triplicate wells.

  • Initiate Reaction: Add the HCV NS3 protease working solution to each well to start the reaction. Include control wells for each pH containing the substrate but no enzyme to measure background hydrolysis.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C) and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each pH value by determining the slope of the linear portion of the absorbance vs. time curve. Subtract the rate of the no-enzyme control from the corresponding enzyme-containing samples. Plot the initial velocity as a function of pH to determine the optimal pH for cleavage.

Protocol 2: Assessing the pH Stability of this compound using Reverse-Phase HPLC

This protocol provides a method to evaluate the chemical stability of the this compound peptide at different pH values over time.

Materials:

  • This compound peptide

  • A series of buffers with a wide pH range (e.g., pH 3, 5, 7, 9)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • UV detector

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Quenching solution (e.g., 10% TFA)

Procedure:

  • Sample Preparation: Dissolve this compound in each of the prepared pH buffers to a known concentration.

  • Incubation: Incubate the peptide solutions at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution.

  • Quenching: Immediately quench any potential degradation by adding the quenching solution to the aliquot. This will stop further reactions and prepare the sample for HPLC analysis.

  • HPLC Analysis: Inject the quenched samples into the RP-HPLC system. Use a suitable gradient of mobile phase B to elute the peptide and any potential degradation products.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond and 315 nm for the pNA moiety).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point for each pH condition. Plot the percentage of the remaining intact peptide against time for each pH. From this data, you can determine the degradation rate and half-life of the peptide at each pH.

Visualizations

Experimental_Workflow_pH_Profile cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffers (pH 5.5-9.0) D Mix Substrate and Buffers in 96-well Plate A->D B Prepare this compound Stock Solution B->D C Prepare HCV NS3 Protease Solution E Initiate Reaction with Protease C->E D->E F Kinetic Measurement (Absorbance at 405 nm) E->F G Calculate Initial Reaction Velocities F->G H Plot Velocity vs. pH G->H I Determine Optimal pH H->I

Caption: Workflow for determining the pH profile of this compound cleavage.

Peptide_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Dissolve this compound in Buffers (pH 3, 5, 7, 9) P2 Incubate at Controlled Temperature P1->P2 S1 Withdraw Aliquots at Time Points P2->S1 S2 Quench Reaction with Acid S1->S2 A1 RP-HPLC Analysis S2->A1 A2 Quantify Intact Peptide A1->A2 A3 Determine Degradation Rate and Half-life A2->A3

Caption: Experimental workflow for assessing the pH stability of this compound.

References

Reducing assay variability with Ac-EEVVAC-pNA substrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce assay variability when using the Ac-EEVVAC-pNA substrate for studying protease activity, particularly the Hepatitis C Virus (HCV) NS3 protease.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chromogenic peptide substrate used for the continuous spectrophotometric assay of HCV NS3 protease activity.[1] The peptide sequence EEVVAC is derived from the NS5A-NS5B cleavage junction of the HCV polyprotein, a natural target for the NS3 protease.[1] Upon cleavage by an active protease, the p-nitroaniline (pNA) molecule is released, which can be detected by an increase in absorbance at 405 nm.

Q2: What is the principle of the assay?

The assay is based on the enzymatic hydrolysis of the amide bond between the peptide and the pNA group. The HCV NS3 protease, in complex with its NS4A cofactor, recognizes and cleaves the peptide sequence. This cleavage releases the yellow pNA chromophore, leading to a measurable increase in light absorbance at 405 nm. The rate of pNA release is directly proportional to the protease activity.

Q3: What are the essential components of the assay buffer?

Optimal activity of the HCV NS3 protease requires specific buffer conditions. While the exact composition can be optimized, a typical assay buffer includes a buffering agent (e.g., Tris-HCl or HEPES) to maintain a pH between 7.5 and 8.5, a reducing agent like dithiothreitol (DTT), glycerol to stabilize the enzyme, and a non-ionic detergent (e.g., Triton X-100 or lauryl dimethylamine oxide (LDAO)) to prevent aggregation and improve enzyme activity.[2] The NS4A cofactor peptide is also essential for maximal protease activity.[2]

Q4: How should the this compound substrate be prepared and stored?

For very hydrophobic peptides like this compound, it is recommended to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[1] This stock solution can then be diluted with the assay buffer to the desired final concentration. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid inhibiting the enzyme. For long-term storage, it is best to store the lyophilized peptide and the DMSO stock solution at -20°C or -80°C.

Troubleshooting Guide

This guide addresses common issues that can lead to assay variability and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Substrate Instability: The pNA substrate can undergo spontaneous hydrolysis, especially at high pH or temperature.1. Prepare fresh substrate dilutions for each experiment. Avoid prolonged storage of the substrate in aqueous buffers. Ensure the assay buffer pH is within the optimal range (7.5-8.5).
2. Contamination: Contamination of reagents or labware with other proteases.2. Use sterile, disposable labware. Prepare reagents with high-purity water. Filter-sterilize buffers if necessary.
Low or No Signal 1. Inactive Enzyme: The HCV NS3 protease may have lost activity due to improper storage or handling.1. Ensure the enzyme is stored at the recommended temperature and handled on ice. Avoid repeated freeze-thaw cycles. Test the activity of a new enzyme lot.
2. Missing Cofactor: The NS4A cofactor is essential for optimal NS3 protease activity.2. Confirm that the NS4A peptide cofactor is included in the reaction mixture at the appropriate concentration.
3. Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or absence of necessary additives (DTT, detergent, glycerol).3. Prepare the assay buffer carefully, verifying the pH and concentrations of all components. Optimize buffer conditions if necessary.
4. Inhibitors in Sample: If testing crude samples, they may contain endogenous protease inhibitors.4. Purify the sample or perform a buffer exchange to remove potential inhibitors. Include appropriate controls to test for inhibition.
High Well-to-Well Variability (High CV%) 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or other reagents.1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be dispensed into all wells to minimize pipetting errors.
2. Temperature Fluctuations: Inconsistent temperature across the microplate during incubation.2. Pre-incubate the plate and reagents at the assay temperature. Ensure the plate reader maintains a stable temperature during kinetic reads.
3. Substrate Precipitation: The substrate may precipitate out of solution, especially at high concentrations.3. Ensure the substrate is fully dissolved in the final assay buffer. The final DMSO concentration may need slight optimization to maintain solubility without inhibiting the enzyme.
Non-linear Reaction Progress Curves 1. Substrate Depletion: The substrate is being consumed rapidly by a highly active enzyme.1. Reduce the enzyme concentration or the reaction time. Ensure that the initial velocity is measured within the linear range of the reaction (typically the first 10-15% of substrate consumption).
2. Enzyme Instability: The protease is losing activity over the course of the assay.2. Optimize the assay buffer for enzyme stability (e.g., adjust glycerol or detergent concentration). Shorten the assay incubation time.
3. Product Inhibition: The cleavage products (Ac-EEVVAC and pNA) may be inhibiting the enzyme.3. Analyze only the initial linear phase of the reaction to determine the initial velocity.
Typical Assay Performance Metrics

The following table provides a general overview of expected performance metrics for chromogenic protease assays. Actual values will depend on specific experimental conditions and optimization.

Parameter Typical Value Description
Coefficient of Variation (CV%) < 15%A measure of the precision of the assay. Lower CV% indicates less variability between replicate measurements. A CV of up to 20% can be acceptable in the working range of some ELISAs.[3]
Z'-factor > 0.5A measure of assay quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. A cell-based reporter assay for HCV NS3/4A protease has demonstrated a Z'-factor ranging from 0.64 to 0.74.[4]
Signal-to-Background (S/B) Ratio > 3The ratio of the signal from a positive control (active enzyme) to the signal from a negative control (no enzyme). A higher S/B ratio indicates a more robust assay.

Experimental Protocols

Standard HCV NS3 Protease Activity Assay

This protocol provides a general framework for measuring HCV NS3 protease activity using the this compound substrate. Optimization of concentrations and incubation times may be necessary for specific experimental setups.

Materials:

  • Recombinant HCV NS3 Protease

  • NS4A Cofactor Peptide

  • This compound Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 20% glycerol, 0.1% Triton X-100)

  • DMSO

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Prepare working solutions of the HCV NS3 protease and NS4A cofactor in assay buffer. Keep on ice.

    • Prepare a working solution of the this compound substrate by diluting the DMSO stock in assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells of the microplate.

    • Add 10 µL of the NS3/NS4A complex solution to the sample wells.

    • Add 10 µL of assay buffer to the blank wells (no enzyme control).

    • If testing inhibitors, add the inhibitor solution to the appropriate wells and pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate Reaction:

    • Add 40 µL of the this compound working solution to all wells to start the reaction. The final volume in each well should be 100 µL.

  • Measure Absorbance:

    • Immediately place the microplate in a plate reader pre-heated to the desired temperature (e.g., 37°C).

    • Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic mode).

  • Data Analysis:

    • For each well, subtract the absorbance reading of the blank well at each time point.

    • Plot the change in absorbance (ΔA405) versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope).

    • Protease activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (9,920 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

Visualizations

HCV Polyprotein Processing Pathway

The following diagram illustrates the cleavage of the Hepatitis C Virus polyprotein by host and viral proteases, highlighting the role of the NS3/NS4A protease complex.

HCV_Polyprotein_Processing cluster_cleavage polyprotein HCV Polyprotein C C E1 E1 E2 E2 p7 p7 NS2 NS2 NS3 NS3 NS4A NS4A NS4B NS4B NS5A NS5A NS5B NS5B host_protease Host Signal Peptidases host_protease->C C/E1 host_protease->E1 E1/E2 host_protease->E2 E2/p7 host_protease->p7 p7/NS2 ns2_ns3_protease NS2-NS3 Autoprotease ns2_ns3_protease->NS2 NS2/NS3 ns3_ns4a_protease NS3/NS4A Serine Protease ns3_ns4a_protease->NS3 NS3/NS4A ns3_ns4a_protease->NS4A NS4A/NS4B ns3_ns4a_protease->NS4B NS4B/NS5A ns3_ns4a_protease->NS5A NS5A/NS5B

Caption: HCV Polyprotein processing by host and viral proteases.

Experimental Workflow for Protease Assay

This diagram outlines the key steps in performing a typical protease assay using the this compound substrate.

Assay_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Buffer) plate 2. Plate Setup (Add buffer, enzyme, controls) prep->plate preincubate 3. Pre-incubation (If testing inhibitors) plate->preincubate initiate 4. Initiate Reaction (Add this compound substrate) preincubate->initiate read 5. Kinetic Measurement (Read Absorbance at 405 nm) initiate->read analyze 6. Data Analysis (Calculate initial velocities) read->analyze

Caption: Standard workflow for an this compound protease assay.

Logical Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting common issues in the this compound assay.

Troubleshooting_Flowchart start Assay Issue Detected (e.g., High CV%, Low Signal) check_pipetting Verify Pipetting Accuracy and Reagent Concentrations start->check_pipetting check_reagents Assess Reagent Integrity (Enzyme activity, Substrate stability) check_pipetting->check_reagents [ If pipetting is accurate ] check_buffer Confirm Buffer Composition (pH, DTT, Detergent) check_reagents->check_buffer [ If reagents are OK ] check_instrument Check Instrument Settings (Wavelength, Temperature) check_buffer->check_instrument [ If buffer is correct ] optimize Optimize Assay Conditions (Enzyme/Substrate Conc., Incubation Time) check_instrument->optimize [ If settings are correct ] resolved Issue Resolved optimize->resolved

Caption: Logical flowchart for troubleshooting assay variability.

References

How to correct for interfering compounds in Ac-EEVVAC-pNA assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for interfering compounds in Ac-EEVVAC-pNA assays.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what does it measure?

The this compound assay is a colorimetric method used to measure the chymotrypsin-like activity of the 20S proteasome. The substrate, this compound, is cleaved by the proteasome, releasing p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. This assay is also utilized to measure the activity of the Hepatitis C Virus (HCV) NS3 protease.[1][2]

Q2: What are common causes of interference in this assay?

Interference in the this compound assay can arise from several sources:

  • Colored Compounds: Test compounds that absorb light near 405 nm can artificially increase the measured absorbance, leading to false negatives (in inhibitor screens) or overestimated enzyme activity.[3][4]

  • Fluorescent Compounds: While less common in a colorimetric assay, highly fluorescent compounds can sometimes interfere with absorbance readings depending on the plate reader's optical setup.

  • Enzyme Inhibitors: Test compounds can directly inhibit the proteasome's chymotrypsin-like activity. This can be either specific, reversible, or irreversible inhibition.[5][6][7]

  • Compound Aggregation: Many small molecules can form aggregates in aqueous solutions. These aggregates can sequester the enzyme, leading to non-specific inhibition.[8][9][10]

  • Chemical Reactivity: Some compounds can react directly with assay components, such as the substrate or the enzyme's cysteine residues, leading to inaccurate results. This includes redox-active compounds and those reactive towards thiols.[11]

Q3: How can I differentiate between true inhibition and assay interference?

A series of control experiments and counter-screens are essential. These may include:

  • Measuring the absorbance of the test compound in the assay buffer without the enzyme or substrate.

  • Performing the assay in the presence of a known, specific proteasome inhibitor (e.g., MG-132) to distinguish proteasome activity from other proteases.

  • Varying the concentration of the enzyme or substrate to see if the inhibition is dependent on these parameters.

  • Including a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt potential compound aggregates.[9][12]

Troubleshooting Guides

Issue 1: High Background Absorbance

High background absorbance can be caused by colored test compounds or contamination of reagents.

Troubleshooting Workflow:

G A High Background Detected B Measure Absorbance of Compound Alone in Assay Buffer A->B C Is Absorbance High? B->C D Yes: Correct for Compound Absorbance C->D Yes E No: Check for Reagent Contamination C->E No G Re-run Assay D->G F Prepare Fresh Reagents E->F F->G G A Suspected Non-Specific Inhibition B Run Assay with and without 0.01% Triton X-100 A->B C Is Inhibition Relieved by Detergent? B->C D Yes: Compound is Likely an Aggregator C->D Yes E No: Investigate Other Inhibition Mechanisms C->E No F Consider Compound for Further Characterization (e.g., DLS) D->F G A Observed Inhibition B Run Assay with Test Compound +/- a Specific Proteasome Inhibitor (e.g., MG-132) A->B C Does the Specific Inhibitor Occlude the Effect of the Test Compound? B->C D Yes: Test Compound Likely Targets the Proteasome C->D Yes E No: Test Compound May Have Off-Target Effects C->E No F Consider Counter-Screening Against Other Proteases E->F

References

Common pitfalls in using Ac-EEVVAC-pNA and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the chromogenic substrate Ac-EEVVAC-pNA. The information provided is based on established principles of protease assays and data from similar substrates, particularly for the Hepatitis C Virus (HCV) NS3/4A protease.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (Acetyl-Glu-Glu-Val-Val-Ala-Cys-p-Nitroanilide) is a synthetic peptide substrate used to assay the activity of certain proteases. The terminal p-nitroanilide (pNA) group allows for a colorimetric readout. Upon cleavage of the peptide bond C-terminal to the Cysteine residue by a target protease, free pNA is released, which produces a yellow color that can be quantified spectrophotometrically at approximately 405 nm. Given its peptide sequence, it is primarily designed as a substrate for the Hepatitis C Virus (HCV) NS3/4A serine protease, an essential enzyme for viral replication.[1][2]

Q2: What is the role of the NS4A cofactor when using this substrate with HCV NS3 protease?

The HCV NS3 protease requires the NS4A protein as a cofactor for its full enzymatic activity.[1][3] NS4A induces a conformational change in the NS3 protease domain, which is necessary for efficient substrate binding and catalysis.[1] For in vitro assays, a synthetic peptide corresponding to the central region of NS4A is often included in the reaction mixture to ensure maximal protease activity.[2][4] Without the NS4A cofactor, you may observe significantly lower or no cleavage of the this compound substrate.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[5][6] Due to the potential for hydrolysis of the p-nitroanilide group and degradation of the peptide, it is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, the final concentration of DMSO in the assay should be kept low (typically ≤1-2%) to avoid potential inhibition of the enzyme.

Q4: What are the expected kinetic parameters for this compound with HCV NS3/4A protease?

Illustrative Kinetic Parameters for HCV NS3/4A Protease Substrates

Substrate SequenceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Ac-DEMEEC-ASHLPYK50.90.0861690[2]
NS5A/NS5B site peptide3.8--[8]
NS4A/NS4B site peptide10--[8]

Note: These values are for different peptide sequences and are provided for estimation purposes. The actual kinetic parameters for this compound may vary.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or very low signal (absorbance) Inactive Enzyme: The protease may have lost activity due to improper storage or handling.- Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions.- Run a positive control with a known active enzyme and substrate.
Missing Cofactor: The NS4A cofactor peptide is essential for HCV NS3 protease activity and may be absent from the reaction mixture.[1][3]- Add the NS4A cofactor peptide to the assay buffer at an optimized concentration.
Incorrect Buffer Conditions: The pH, ionic strength, or presence of detergents in the assay buffer may not be optimal for enzyme activity.[9][10]- The optimal pH for HCV NS3 protease is typically between 7.5 and 8.5.[10]- Include a detergent (e.g., 0.05% Triton X-100 or CHAPS) and a reducing agent (e.g., DTT) in the buffer.[10]- Maintain a low ionic strength.[10]
Substrate Degradation: The this compound substrate may have degraded due to improper storage or multiple freeze-thaw cycles.- Use a fresh aliquot of the substrate stock solution.- Protect the substrate from light.
High background signal in the absence of enzyme Substrate Instability/Spontaneous Hydrolysis: The p-nitroanilide bond can be susceptible to hydrolysis, especially at non-optimal pH or temperature.[11]- Run a substrate-only control (blank) and subtract its absorbance from all other readings.- Ensure the assay buffer pH is stable.- Prepare fresh substrate dilutions before each experiment.
Contaminating Proteases: The sample or reagents may be contaminated with other proteases that can cleave the substrate.- Use high-purity reagents and sterile techniques.- If analyzing crude samples, consider using protease inhibitors specific for non-target enzymes.
Non-linear reaction progress curve Substrate Depletion: At high enzyme concentrations or over long incubation times, the substrate may be consumed, leading to a decrease in the reaction rate.- Reduce the enzyme concentration or shorten the assay time to ensure initial velocity conditions (typically, less than 10-15% of substrate consumed).- Use a higher initial substrate concentration, but be mindful of potential solubility issues.
Product Inhibition: The cleaved N-terminal peptide fragment (Ac-EEVVAC) can act as an inhibitor of the HCV NS3 protease.[2][8]- Measure the initial reaction rates where product concentration is minimal.- If studying inhibitors, be aware of this phenomenon as it can affect the apparent potency of the test compounds.
Enzyme Instability: The protease may be unstable under the assay conditions, leading to a decrease in activity over time.- Optimize the assay buffer for enzyme stability (e.g., by adding glycerol).- Perform the assay at the optimal temperature for the enzyme.
Poor reproducibility Pipetting Inaccuracies: Small volumes of enzyme or substrate can be difficult to pipette accurately.- Use calibrated pipettes and appropriate tips.- Prepare a master mix of reagents to minimize pipetting variations between wells.
Incomplete Mixing: Failure to properly mix the reagents can lead to inconsistent reaction initiation.- Gently mix the contents of each well after adding all components.
Temperature Fluctuations: Variations in temperature across the microplate can affect enzyme activity.- Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction.

Experimental Protocols

Standard Protocol for HCV NS3/4A Protease Assay using this compound

This protocol is a general guideline and may require optimization for specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 0.05% (v/v) Triton X-100, 20% (v/v) glycerol.
  • HCV NS3 Protease Domain: Prepare a stock solution in a suitable buffer and store at -80°C. Dilute to the desired working concentration in Assay Buffer immediately before use.
  • NS4A Cofactor Peptide: Prepare a stock solution in water or a suitable buffer and store at -20°C.
  • This compound Substrate: Prepare a 10 mM stock solution in 100% DMSO. Store in aliquots at -20°C. Dilute to the desired working concentration in Assay Buffer immediately before use.

2. Assay Procedure:

  • In a 96-well microplate, add the following to each well:
  • Assay Buffer
  • NS4A cofactor peptide (to a final concentration of e.g., 50 µM)
  • HCV NS3 protease (to a final concentration of e.g., 10-100 nM)
  • If screening for inhibitors, add the test compounds at this stage and incubate for 15-30 minutes at room temperature.
  • Initiate the reaction by adding the this compound substrate (to a final concentration of e.g., 100 µM).
  • Immediately place the microplate in a plate reader pre-set to the desired temperature (e.g., 30°C or 37°C).
  • Monitor the increase in absorbance at 405 nm over time (e.g., every minute for 30-60 minutes).

3. Data Analysis:

  • For each well, calculate the rate of reaction (V₀) from the initial linear portion of the absorbance versus time plot.
  • Subtract the rate of the no-enzyme control from all other rates.
  • To determine the concentration of pNA produced, use the molar extinction coefficient of pNA (ε ≈ 10,000 M⁻¹cm⁻¹ at 405 nm, this may need to be determined empirically under the specific assay conditions).

Visualizations

Experimental_Workflow This compound Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Enzyme, Cofactor (and Inhibitor if applicable) to Plate prep_buffer->add_reagents prep_enzyme Prepare Enzyme & Cofactor Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction add_reagents->initiate_reaction read_plate Measure Absorbance at 405 nm (Kinetic Read) initiate_reaction->read_plate plot_data Plot Absorbance vs. Time read_plate->plot_data calc_rate Calculate Initial Velocity (V₀) plot_data->calc_rate analyze_results Determine Enzyme Activity / Inhibition calc_rate->analyze_results

Caption: A flowchart of the experimental workflow for a typical this compound protease assay.

Troubleshooting_Logic Troubleshooting Logic for Low Signal start Low or No Signal check_enzyme Is the enzyme active? (Check positive control) start->check_enzyme check_cofactor Is the NS4A cofactor present? check_enzyme->check_cofactor Yes solution_enzyme Replace enzyme check_enzyme->solution_enzyme No check_buffer Are buffer conditions optimal? (pH, detergent, DTT) check_cofactor->check_buffer Yes solution_cofactor Add NS4A cofactor check_cofactor->solution_cofactor No check_substrate Is the substrate intact? (Use fresh aliquot) check_buffer->check_substrate Yes solution_buffer Optimize buffer composition check_buffer->solution_buffer No solution_substrate Use fresh substrate check_substrate->solution_substrate No

Caption: A decision tree for troubleshooting low or no signal in the this compound assay.

Signaling_Pathway HCV Polyprotein Processing by NS3/4A polyprotein HCV Polyprotein Precursor ns3_4a NS3/4A Protease polyprotein->ns3_4a binds to ns4a_4b NS4A/NS4B Junction ns3_4a->ns4a_4b cleaves ns4b_5a NS4B/NS5A Junction ns3_4a->ns4b_5a cleaves ns5a_5b NS5A/NS5B Junction ns3_4a->ns5a_5b cleaves products Mature Viral Proteins (NS4B, NS5A, NS5B) ns4a_4b->products ns4b_5a->products ns5a_5b->products

Caption: Simplified diagram of HCV polyprotein cleavage sites targeted by the NS3/4A protease.

References

Validation & Comparative

A Comprehensive Comparison of Ac-EEVVAC-pNA and Other Commercial Protease Substrates for High-Titer Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protease substrate is critical for accurate and reproducible experimental outcomes. This guide provides an objective comparison of the chromogenic substrate Ac-EEVVAC-pNA with other commercially available protease substrates, supported by experimental data and detailed protocols.

The substrate this compound is a well-established tool for the colorimetric detection of Hepatitis C Virus (HCV) NS3 protease activity. Its sequence is derived from the NS5A/NS5B cleavage junction of the HCV polyprotein, a key target in antiviral drug discovery. This guide will delve into the performance of this compound and compare it with other substrates, particularly focusing on the distinction between chromogenic and fluorogenic detection methods.

Performance Comparison of HCV NS3 Protease Substrates

The efficiency of a protease substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency is best represented by the kcat/Km ratio.

Substrate Name/SequenceSubstrate TypeKm (µM)kcat (min-1)kcat/Km (M-1s-1)
NS5A/NS5B peptideNatural Sequence1688,300
NS4A/NS4B peptideNatural Sequence2801.692
NS4B/NS5A peptideNatural Sequence160111,130
Ac-EEVVAC-AMCFluorogenicNot ReportedNot ReportedNot Reported
EDVVαAbuC-pNAChromogenicNot ReportedNot ReportedNot Reported

Note: The kinetic data presented is for peptide substrates corresponding to natural cleavage sites of the HCV NS3 protease and may not be directly comparable to the modified pNA and AMC substrates. However, it provides a valuable benchmark for understanding the protease's substrate preferences. The NS5A/NS5B junction, from which this compound is derived, demonstrates the highest catalytic efficiency among the natural peptide substrates.

Chromogenic vs. Fluorogenic Substrates: A Head-to-Head Comparison

The primary distinction between commercially available protease substrates lies in their detection method. This compound is a chromogenic substrate, releasing p-nitroaniline (pNA) upon cleavage, which can be quantified by measuring the absorbance of light at 405 nm. In contrast, fluorogenic substrates, such as Ac-EEVVAC-AMC, release a fluorescent molecule (in this case, 7-amino-4-methylcoumarin or AMC) that is detected by measuring fluorescence emission at a specific wavelength.

FeatureChromogenic Substrates (e.g., this compound)Fluorogenic Substrates (e.g., Ac-EEVVAC-AMC)
Detection Principle Absorbance of light by a colored product (pNA).Emission of light by a fluorescent product (e.g., AMC).
Sensitivity Generally lower sensitivity.Typically higher sensitivity, allowing for the use of lower enzyme and substrate concentrations.
Instrumentation Standard spectrophotometer or microplate reader.Fluorometer or microplate reader with fluorescence capabilities.
Interference Less prone to interference from colored compounds in the sample.Can be susceptible to interference from fluorescent compounds in the sample and quenching effects.
Cost Often more cost-effective.Can be more expensive.

Experimental Protocols

Key Experimental Protocol: Colorimetric HCV NS3 Protease Assay

This protocol is adapted from standard procedures for pNA-based protease assays and optimized for HCV NS3 protease.

Materials:

  • HCV NS3/NS4A Protease

  • This compound substrate

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 20% glycerol, 0.1% n-octyl-β-D-glucopyranoside

  • p-Nitroaniline (pNA) standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare pNA Standard Curve:

    • Prepare a stock solution of pNA in the assay buffer.

    • Create a series of dilutions of the pNA stock solution in the assay buffer to generate a standard curve (e.g., 0, 10, 20, 50, 100, 200 µM).

    • Add 100 µL of each standard dilution to separate wells of the 96-well plate.

    • Measure the absorbance at 405 nm.

    • Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve.

  • Enzyme and Substrate Preparation:

    • Dilute the HCV NS3/NS4A protease to the desired concentration in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.

  • Assay Reaction:

    • To the wells of the 96-well plate, add the following in order:

      • Assay Buffer to bring the final volume to 100 µL.

      • Diluted HCV NS3/NS4A protease.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the diluted this compound substrate to each well.

    • Immediately start monitoring the change in absorbance at 405 nm over time using the microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

    • Convert the rate of change in absorbance (ΔAbs/min) to the rate of pNA production (µM/min) using the slope of the pNA standard curve.

    • Calculate the specific activity of the enzyme. For determining kinetic parameters (Km and kcat), repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

Signaling_Pathway cluster_virus HCV Replication cluster_host Host Innate Immune Response Polyprotein HCV Polyprotein NS3_NS4A NS3/NS4A Protease Polyprotein->NS3_NS4A Processing Viral_Proteins Mature Viral Proteins (NS4B, NS5A, NS5B) NS3_NS4A->Viral_Proteins Cleavage MAVS MAVS NS3_NS4A->MAVS Cleavage & Inhibition RIG_I RIG-I RIG_I->MAVS Activation IRF3 IRF3 MAVS->IRF3 Signaling Cascade IFN Type I Interferon Production IRF3->IFN Transcription

Caption: HCV NS3/4A Protease Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Mix Mix Enzyme and Buffer in Microplate Reagents->Mix Std_Curve Prepare pNA Standard Curve Convert Convert ΔAbs/min to µM/min Std_Curve->Convert Incubate Pre-incubate Mix->Incubate Add_Substrate Add this compound Incubate->Add_Substrate Measure Measure Absorbance (405 nm) Kinetically Add_Substrate->Measure Calc_Rate Calculate Initial Reaction Rate (V0) Measure->Calc_Rate Calc_Rate->Convert Analyze Determine Specific Activity or Kinetic Parameters Convert->Analyze

Caption: Experimental Workflow for Colorimetric Protease Assay.

Cross-Validation of HCV NS3 Protease Inhibitor Potency: A Comparative Guide to Ac-EEVVAC-pNA and Alternative Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the discovery of Hepatitis C Virus (HCV) therapeutics, the accurate determination and cross-validation of inhibitor potency against the NS3/4A protease is a critical step. This guide provides a comparative analysis of inhibitor potency assessment using the chromogenic substrate Ac-EEVVAC-pNA, alongside alternative fluorogenic and cell-based methods. By presenting experimental data, detailed protocols, and workflow visualizations, this document aims to facilitate robust and reliable inhibitor characterization.

The HCV NS3/4A serine protease is a prime target for antiviral drug development due to its essential role in the viral replication cycle. A key aspect of inhibitor development is the in vitro and in-cell characterization of their potency, typically measured as the half-maximal inhibitory concentration (IC50) in biochemical assays or the half-maximal effective concentration (EC50) in cell-based assays. Discrepancies between these values are common and understanding the nuances of different assay formats is crucial for progressing lead compounds.

This guide focuses on the use of the chromogenic substrate this compound, derived from the NS5A/NS5B cleavage site of the HCV polyprotein, and compares its utility with a widely used fluorogenic substrate, Ac-EEVVAC-AMC, and the industry-standard cell-based replicon system.

Comparative Analysis of Inhibitor Potency

The potency of established HCV NS3/4A protease inhibitors can vary significantly depending on the assay format. Biochemical assays, such as those using this compound or Ac-EEVVAC-AMC, measure the direct inhibition of the purified enzyme. In contrast, cell-based replicon assays provide a more physiologically relevant system by assessing inhibitor activity on viral replication within host cells, which accounts for factors like cell permeability and metabolism.

Below is a summary of reported potency values for well-characterized HCV NS3/4A inhibitors across these three assay platforms. It is important to note that absolute IC50 and EC50 values can vary between studies due to differences in experimental conditions. The data presented here is a representative compilation to illustrate general trends.

InhibitorAssay TypeSubstrate/SystemPotency (IC50/EC50)
Boceprevir Biochemical (Colorimetric)This compound~14 nM (Ki*)
Biochemical (Fluorogenic)Ac-EEVVAC-AMC / FRET4.13 µM
Cell-Based (Replicon)Huh-7 cells0.35 µM
Telaprevir Biochemical (Colorimetric)This compoundData not commonly reported with this specific substrate
Biochemical (Fluorogenic)Ac-EEVVAC-AMC / FRETPotent, sub-micromolar inhibition typically observed
Cell-Based (Replicon)Huh-7 cells8 nM
Simeprevir Biochemical (Colorimetric)This compoundData not commonly reported with this specific substrate
Biochemical (Fluorogenic)Ac-EEVVAC-AMC / FRET0.5 nM (Ki)
Cell-Based (Replicon)Huh-7 cellsPotent, low nanomolar inhibition typically observed

Note: Ki (inhibition constant) is a measure of inhibitor potency. For competitive inhibitors, IC50 is dependent on substrate concentration, while Ki is an intrinsic measure of affinity.

Experimental Methodologies

Colorimetric Assay using this compound

This assay relies on the cleavage of the p-nitroaniline (pNA) moiety from the peptide substrate by the HCV NS3/4A protease, resulting in a yellow product that can be quantified spectrophotometrically.

Materials:

  • HCV NS3/4A protease

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with appropriate salts and cofactors)

  • Test inhibitors dissolved in DMSO

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the test inhibitor dilutions to the assay buffer.

  • Add the HCV NS3/4A protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the this compound substrate to each well.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Fluorogenic Assay using Ac-EEVVAC-AMC

This assay utilizes a substrate where the peptide is conjugated to 7-amino-4-methylcoumarin (AMC). Cleavage by the protease releases the fluorescent AMC group, which can be detected with a fluorometer.

Materials:

  • HCV NS3/4A protease

  • Ac-EEVVAC-AMC substrate

  • Assay Buffer

  • Test inhibitors dissolved in DMSO

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Protocol:

  • Follow steps 1-3 as described for the colorimetric assay.

  • Initiate the reaction by adding the Ac-EEVVAC-AMC substrate.

  • Monitor the increase in fluorescence intensity over time.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

  • Determine the IC50 value as described for the colorimetric assay.

Cell-Based HCV Replicon Assay

This assay employs human hepatoma (Huh-7) cells that harbor a subgenomic HCV replicon. The replicon contains a reporter gene, such as luciferase, whose expression is dependent on viral replication.

Materials:

  • Huh-7 cells harboring an HCV replicon with a luciferase reporter

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitors dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the replicon-containing Huh-7 cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test inhibitor in cell culture medium.

  • Add the inhibitor dilutions to the cells and incubate for a specified period (e.g., 48-72 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • A parallel assay to assess cell viability (e.g., using a resazurin-based reagent) should be performed to rule out cytotoxic effects of the inhibitors.

  • Plot the percentage of inhibition of luciferase activity against the inhibitor concentration and fit the data to determine the EC50 value.

Visualizing the Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for each assay type.

Colorimetric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor Inhibitor Dilution Plate 96-Well Plate Inhibitor->Plate Buffer Assay Buffer Buffer->Plate Enzyme HCV NS3/4A Protease Enzyme->Plate Substrate This compound React Add Substrate (Reaction Start) Substrate->React Incubate Pre-incubation (Inhibitor + Enzyme) Plate->Incubate Incubate->React Reader Spectrophotometer (Read Absorbance @ 405nm) React->Reader Data Calculate Velocity Reader->Data IC50 Determine IC50 Data->IC50

Caption: Workflow for the colorimetric inhibitor potency assay using this compound.

Fluorogenic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor Inhibitor Dilution Plate 96-Well Plate Inhibitor->Plate Buffer Assay Buffer Buffer->Plate Enzyme HCV NS3/4A Protease Enzyme->Plate Substrate Ac-EEVVAC-AMC React Add Substrate (Reaction Start) Substrate->React Incubate Pre-incubation (Inhibitor + Enzyme) Plate->Incubate Incubate->React Reader Fluorometer (Ex: 380nm, Em: 460nm) React->Reader Data Calculate Velocity Reader->Data IC50 Determine IC50 Data->IC50

Caption: Workflow for the fluorogenic inhibitor potency assay using Ac-EEVVAC-AMC.

Replicon_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Inhibitor Treatment cluster_readout Readout & Analysis Cells Seed Replicon Cells Incubate_Cells Incubate (24h) Cells->Incubate_Cells Treat Add Inhibitor to Cells Incubate_Cells->Treat Inhibitor Inhibitor Dilution Inhibitor->Treat Incubate_Treat Incubate (48-72h) Treat->Incubate_Treat Lyse Lyse Cells Incubate_Treat->Lyse Luciferase Add Luciferase Reagent Lyse->Luciferase Luminometer Read Luminescence Luciferase->Luminometer EC50 Determine EC50 Luminometer->EC50

Caption: Workflow for the cell-based HCV replicon inhibitor potency assay.

Conclusion

The cross-validation of inhibitor potency across multiple assay formats is indispensable for the rigorous evaluation of potential HCV NS3/4A protease inhibitors. The chromogenic substrate this compound offers a convenient and reliable tool for initial biochemical screening. However, its data should be contextualized with results from more sensitive fluorogenic assays and, crucially, validated in more physiologically relevant cell-based replicon systems. Understanding the inherent differences between these assays and the potential reasons for discrepancies in inhibitor potency values will empower researchers to make more informed decisions in the drug discovery pipeline, ultimately leading to the development of more effective and clinically successful antiviral therapies.

A Comparative Guide to the Ac-EEVVAC-pNA Assay for HCV NS3/4A Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of viral protease activity is paramount. The Ac-EEVVAC-pNA assay, a colorimetric method for determining the activity of the Hepatitis C Virus (HCV) NS3/4A serine protease, offers a straightforward approach. This guide provides a comprehensive comparison of the this compound assay with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.

The HCV NS3/4A protease is a crucial enzyme in the viral replication cycle, responsible for processing the viral polyprotein into functional units. As such, it is a prime target for antiviral drug development. The this compound assay utilizes a synthetic peptide substrate, this compound, which mimics the natural cleavage site of the NS3/4A protease. Cleavage of this substrate releases p-nitroaniline (pNA), a chromophore that can be quantified spectrophotometrically, thus providing a measure of enzyme activity.

Comparison of HCV NS3/4A Protease Assays

While the this compound assay is a valuable tool, a variety of other methods exist, each with its own advantages and disadvantages. The choice of assay often depends on the specific requirements of the experiment, such as sensitivity, throughput, and the cellular context of the investigation.

Assay TypePrincipleAdvantagesDisadvantagesTypical Performance Metrics
This compound (Colorimetric) Enzymatic cleavage of a chromogenic substrate (this compound) releases p-nitroaniline (pNA), which is measured by absorbance.Simple, cost-effective, continuous monitoring possible.Lower sensitivity compared to fluorescent or luminescent assays, potential for interference from colored compounds.S/B Ratio: Moderate; CV: Generally higher than fluorescent assays; Z'-Factor: Typically lower than FRET and cell-based assays.
Fluorogenic Substrate Assays (e.g., Ac-EEVVAC-AMC) Enzymatic cleavage of a fluorogenic substrate releases a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC).Higher sensitivity than colorimetric assays, suitable for high-throughput screening (HTS).Potential for interference from fluorescent compounds, requires a fluorescence plate reader.S/B Ratio: High; CV: Low; Z'-Factor: Generally > 0.5.
FRET-Based Assays Cleavage of a peptide substrate linking a fluorescent donor and a quencher molecule results in an increase in fluorescence.High sensitivity and specificity, allows for real-time kinetic measurements, suitable for HTS.Can be more expensive to develop and implement, potential for photobleaching.S/B Ratio: Very High; CV: Very Low; Z'-Factor: Often > 0.7.
Cell-Based Reporter Assays A reporter protein (e.g., luciferase, SEAP) is linked to a protease cleavage site. Protease activity in cells releases the reporter, which is then measured.Measures protease activity in a cellular context, reflects inhibitor cell permeability and cytotoxicity.More complex to set up, can be influenced by cellular processes other than protease activity.Z'-Factor: 0.64 - 0.74 (as reported for a SEAP-based assay).[1]
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes antibodies to detect the cleavage products of the viral polyprotein.High specificity, can be used to quantify the extent of polyprotein processing.Generally lower throughput, may not be suitable for real-time kinetics.CV: Low to moderate.

Experimental Protocols

This compound Colorimetric Assay Protocol
  • Reagents and Materials:

    • HCV NS3/4A protease

    • This compound substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 20% glycerol)

    • 96-well microplate

    • Spectrophotometer capable of reading absorbance at 405 nm

  • Procedure:

    • Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).

    • Dilute the HCV NS3/4A protease and the substrate to their final concentrations in the assay buffer.

    • Add the enzyme solution to the wells of the microplate.

    • To initiate the reaction, add the substrate solution to the wells.

    • Immediately begin monitoring the change in absorbance at 405 nm over time at a constant temperature.

    • The rate of pNA release is proportional to the enzyme activity and can be calculated using the extinction coefficient of pNA.

Fluorogenic Substrate Assay Protocol (Example: Ac-EEVVAC-AMC)
  • Reagents and Materials:

    • HCV NS3/4A protease

    • Ac-EEVVAC-AMC substrate

    • Assay buffer

    • 96-well black microplate

    • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

  • Procedure:

    • Follow steps 1-4 of the colorimetric assay protocol, using the Ac-EEVVAC-AMC substrate and a black microplate.

    • Immediately begin monitoring the increase in fluorescence intensity over time.

    • The rate of fluorescence increase is proportional to the enzyme activity.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the HCV NS3/4A protease signaling pathway and a typical experimental workflow for the this compound assay.

HCV_NS3_4A_Pathway cluster_protease Active Protease p1 NS3 p2 NS4A protease NS3/4A Protease Complex p3 NS4B p4 NS5A p3->protease p5 NS5B p4->protease p5->protease m1 NS3 protease->m1 Cleavage m2 NS4A protease->m2 m3 NS4B protease->m3 m4 NS5A protease->m4 m5 NS5B protease->m5

Caption: HCV NS3/4A protease processing of the viral polyprotein.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, and Substrate mix Combine Enzyme and Substrate in Microplate reagents->mix read Measure Absorbance at 405 nm (Kinetic Read) mix->read calculate Calculate Rate of pNA Release read->calculate

Caption: Workflow for the this compound colorimetric assay.

Conclusion

The this compound assay remains a viable and accessible method for measuring HCV NS3/4A protease activity, particularly for initial screening and basic characterization. However, for applications requiring higher sensitivity, greater robustness, or analysis within a cellular environment, alternative assays such as fluorogenic, FRET-based, or cell-based reporter systems are superior choices. The selection of the most appropriate assay should be guided by the specific research question, available instrumentation, and the desired balance between throughput, sensitivity, and biological relevance.

References

Correlating In Vitro Ac-EEVVAC-pNA Assay Data with In Vivo Efficacy for HCV NS3 Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a clear correlation between early-stage in vitro assays and in vivo results is critical for the successful development of new therapeutics. This guide provides a comparative analysis of the Ac-EEVVAC-pNA assay, a biochemical method for assessing Hepatitis C Virus (HCV) NS3 protease activity, and its correlation with downstream cell-based and in vivo outcomes.

The this compound (Acetyl-Glu-Glu-Val-Val-Ala-Cys-p-Nitroanilide) assay is a valuable tool in the initial screening of potential HCV NS3 protease inhibitors. The peptide sequence is derived from the NS5A/NS5B cleavage junction of the HCV polyprotein, making it a relevant substrate for this key viral enzyme.[1] In this colorimetric assay, the cleavage of the p-nitroanilide (pNA) group by the NS3 protease results in a yellow-colored product that can be quantified spectrophotometrically, providing a direct measure of enzyme activity and inhibition.

While the this compound assay is a robust method for high-throughput screening and initial characterization of inhibitor potency (typically measured as IC50 or Ki values), it is the first step in a comprehensive drug development pipeline. The data generated from this biochemical assay must be correlated with results from more physiologically relevant systems to predict in vivo efficacy.

The Drug Development Workflow: From Biochemical Assay to In Vivo Studies

The progression from an in vitro biochemical assay to in vivo clinical results involves a multi-step process designed to evaluate a compound's efficacy and safety in increasingly complex biological environments.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation biochemical_assay Biochemical Assay (e.g., this compound) - Potency (IC50/Ki) cell_based_assay Cell-Based Assay (e.g., Replicon System) - Antiviral Activity (EC50) - Cytotoxicity (CC50) biochemical_assay->cell_based_assay animal_models Animal Models - Pharmacokinetics - Preliminary Efficacy cell_based_assay->animal_models clinical_trials Human Clinical Trials - Safety & Tolerability - Efficacy (Viral Load Reduction) animal_models->clinical_trials

Caption: A simplified workflow for the development of HCV NS3 protease inhibitors.

Comparison of Assay Data

The following tables summarize representative quantitative data from different stages of the HCV drug development process for several NS3 protease inhibitors. It is important to note that a direct, linear correlation between the this compound assay's IC50 and in vivo viral load reduction is not always observed due to factors like cell permeability, metabolism, and off-target effects. However, a strong correlation has been demonstrated between biochemical assays and cell-based replicon assays (R² of 0.82 in one study).[2]

Compound Biochemical Assay (IC50/Ki) Cell-Based Replicon Assay (EC50) Clinical Trial (Viral Load Reduction)
Telaprevir (VX-950) Ki = 7 nM[3]Sub-micromolar inhibition[3]Up to 4-log10 reduction in 14 days[4]
Danoprevir (RG7227) Not specifiedNot specifiedUp to 3.9 log10 reduction in 14 days[3]
ABT-450 Not specified1.0 nM (Genotype 1a), 0.21 nM (Genotype 1b)Mean maximum of 4.02 log10 reduction in 3 days
TMC435 Ki = 0.4 nM (Genotype 1a), 0.5 nM (Genotype 1b)[5]8 nM (Genotype 1b)[5]Potent antiviral activity in clinical studies[5]

Table 1: Comparison of In Vitro and In Vivo Data for Select HCV NS3 Protease Inhibitors.

Alternative In Vitro Assays

While the this compound assay is a valuable tool, other in vitro methods are also commonly used, each with its own advantages and disadvantages.

Assay Type Principle Advantages Disadvantages
This compound (Chromogenic) Cleavage of pNA from the peptide substrate leads to a color change.Simple, cost-effective, suitable for high-throughput screening.Lower sensitivity compared to fluorescent assays.
Fluorogenic Assays (e.g., Ac-EEVVAC-AMC) Cleavage of a fluorophore (e.g., AMC) from the peptide substrate results in increased fluorescence.Higher sensitivity than chromogenic assays.Can be susceptible to interference from fluorescent compounds.
FRET-Based Assays Cleavage of a peptide linker separating a FRET donor and acceptor pair leads to a change in fluorescence signal.Allows for real-time monitoring of enzyme activity in live cells.[6]Requires more complex constructs and instrumentation.
Cell-Based Replicon Assays Measures the inhibition of HCV RNA replication in a human hepatoma cell line.Provides data on cell permeability and cytotoxicity, more physiologically relevant than biochemical assays.[3]More complex and time-consuming than biochemical assays.

Table 2: Comparison of In Vitro Assays for HCV NS3 Protease Activity.

Experimental Protocols

This compound Assay Protocol (General)

This protocol provides a general framework for performing a colorimetric assay to screen for HCV NS3 protease inhibitors.

  • Reagent Preparation:

    • Prepare a stock solution of this compound substrate in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).

    • Prepare a solution of purified recombinant HCV NS3/4A protease in reaction buffer.

    • Prepare serial dilutions of the test inhibitor compounds.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add the test inhibitor compound or vehicle control.

    • Add the NS3/4A protease solution and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the this compound substrate.

    • Monitor the increase in absorbance at 405 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Assay Setup cluster_1 Reaction & Measurement cluster_2 Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Add Reagents to 96-well Plate reagents->plate incubate Pre-incubate Enzyme and Inhibitor plate->incubate start_reaction Add Substrate to Initiate Reaction incubate->start_reaction read_plate Monitor Absorbance at 405 nm start_reaction->read_plate calculate_velocity Calculate Reaction Velocity read_plate->calculate_velocity plot_data Plot % Inhibition vs. [Inhibitor] calculate_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the chromogenic peptide substrate Ac-EEVVAC-pNA with related peptide sequences for the Hepatitis C Virus (HCV) NS3 protease. The content herein is supported by experimental data to offer an objective analysis of its performance relative to other substrates.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the continuous spectrophotometric assay of HCV NS3 protease activity. Its amino acid sequence, EEVVAC, is derived from the natural cleavage junction between the NS5A and NS5B proteins in the HCV polyprotein. The C-terminus of the peptide is conjugated to p-nitroaniline (pNA), a chromophore that, upon cleavage from the peptide by the protease, results in a measurable increase in absorbance at 405 nm. This property allows for the direct and real-time monitoring of enzymatic activity.

Comparative Analysis of Substrate Specificity

The efficiency of a protease substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km serves as a measure of the enzyme's catalytic efficiency and substrate specificity. Below is a comparison of the kinetic parameters for peptide substrates derived from the natural cleavage sites of the HCV polyprotein by the NS3 protease.

Table 1: Kinetic Parameters of HCV NS3 Protease with Various Peptide Substrates
Substrate Origin (Cleavage Site)Peptide SequenceKm (µM)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)
NS5A/5B This compound (representative) 16 8 8300
NS4B/5A(Representative Peptide)160111130
NS4A/4B(Representative Peptide)2801.692

Data is derived from studies on the most efficient peptide substrates for each cleavage site and is representative for comparative purposes. The values for the NS5A/5B substrate are based on the sequence from which this compound is derived[1].

As indicated in Table 1, the peptide sequence corresponding to the NS5A/5B cleavage site, represented here by this compound, is the most efficiently cleaved substrate by the HCV NS3 protease, exhibiting the highest catalytic efficiency (kcat/Km)[1]. This high specificity makes it an excellent tool for in vitro screening of HCV NS3 protease inhibitors.

Probing Specificity with Sequence Analogs

To further understand the substrate specificity of the HCV NS3 protease around the NS5A/5B cleavage site, alanine-scanning mutagenesis studies have been conducted. These studies systematically replace individual amino acids in the substrate sequence with alanine to determine their importance for enzyme recognition and cleavage.

Table 2: Alanine-Scanning Analysis of the NS5A/5B Substrate
PositionOriginal Amino AcidRelative Cleavage Efficiency (%)
P6Glu-
P5Glu-
P4Val-
P3ValCritical
P2Ala-
P1CysCritical

Data adapted from alanine-scanning studies of the NS5A/5B substrate[1]. "-" indicates that the specific quantitative data for these positions were not the primary focus of the cited study, which highlighted the critical residues.

The results from alanine-scanning studies reveal that the P1 Cysteine and P3 Valine residues are critical for the efficient cleavage of the NS5A/5B substrate by HCV NS3 protease[1]. Substitution of these residues leads to a significant reduction in cleavage efficiency, highlighting their essential role in the substrate-enzyme interaction.

Experimental Protocols

In Vitro HCV NS3 Protease Assay using a Chromogenic Substrate (this compound)

This protocol outlines a general procedure for measuring the activity of recombinant HCV NS3 protease using a pNA-based chromogenic substrate.

1. Materials:

  • Recombinant HCV NS3/4A protease complex
  • This compound substrate
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 0.5 M NaCl, 10% glycerol, 0.5% NP-40
  • 96-well microplate
  • Spectrophotometer capable of reading absorbance at 405 nm

2. Procedure:

  • Enzyme Preparation: Dilute the recombinant HCV NS3/4A protease to the desired concentration in the assay buffer.
  • Substrate Preparation: Prepare a stock solution of this compound in DMSO and then dilute it to the desired final concentration in the assay buffer.
  • Reaction Initiation: In a 96-well microplate, add the diluted enzyme solution. To initiate the reaction, add the diluted substrate solution to each well. The final reaction volume is typically 100-200 µL.
  • Incubation and Measurement: Incubate the plate at room temperature or 37°C. Measure the increase in absorbance at 405 nm at regular time intervals using a spectrophotometer. The rate of increase in absorbance is directly proportional to the protease activity.
  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For inhibitor screening, compare the reaction rates in the presence and absence of the test compound.

Visualizing the HCV Polyprotein Processing Pathway

The cleavage of this compound by NS3 protease is a single step in the complex process of HCV polyprotein maturation. The following diagram illustrates the overall processing of the HCV polyprotein by both host and viral proteases.

HCV_Polyprotein_Processing cluster_polyprotein HCV Polyprotein cluster_products Mature Viral Proteins cluster_proteases Proteases polyprotein Core-E1-E2-p7-NS2-NS3-NS4A-NS4B-NS5A-NS5B Core Core polyprotein->Core C/E1, E1/E2, E2/p7 E1 E1 polyprotein->E1 C/E1, E1/E2, E2/p7 E2 E2 polyprotein->E2 C/E1, E1/E2, E2/p7 p7 p7 polyprotein->p7 C/E1, E1/E2, E2/p7 NS2 NS2 polyprotein->NS2 p7/NS2 NS3 NS3 polyprotein->NS3 NS2/3 NS4A NS4A polyprotein->NS4A NS3/4A, NS4A/4B, NS4B/5A, NS5A/5B NS4B NS4B polyprotein->NS4B NS3/4A, NS4A/4B, NS4B/5A, NS5A/5B NS5A NS5A polyprotein->NS5A NS3/4A, NS4A/4B, NS4B/5A, NS5A/5B NS5B NS5B polyprotein->NS5B NS3/4A, NS4A/4B, NS4B/5A, NS5A/5B HostSignalPeptidase Host Signal Peptidase NS2_3 NS2-3 Protease NS3_4A NS3/4A Protease Protease_Kinetics_Workflow cluster_setup Experimental Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis PrepareReagents Prepare Enzyme and Substrate dilutions MixReagents Mix Enzyme and Substrate in 96-well plate PrepareReagents->MixReagents MeasureAbsorbance Measure Absorbance at 405 nm over time MixReagents->MeasureAbsorbance PlotData Plot Absorbance vs. Time MeasureAbsorbance->PlotData CalcVelocity Calculate Initial Velocity (V₀) PlotData->CalcVelocity MichaelisMenten Plot V₀ vs. [Substrate] (Michaelis-Menten Plot) CalcVelocity->MichaelisMenten DetermineParams Determine Km and Vmax MichaelisMenten->DetermineParams Calc_kcat Calculate kcat from Vmax DetermineParams->Calc_kcat

References

Safety Operating Guide

Essential Safety & Disposal Protocols for Ac-EEVVAC-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe working environment and minimizing environmental impact. This document provides essential guidance on the proper disposal procedures for Ac-EEVVAC-pNA (Acetyl-L-glutamyl-L-glutamyl-L-valyl-L-valyl-L-alanyl-L-cysteinyl-p-nitroanilide), a chromogenic substrate commonly used in enzymatic assays.

Hazard Profile of Related Compounds

To underscore the importance of proper disposal, the following table summarizes the known hazards of p-nitroaniline and a similar peptide-pNA substrate.

Compound NameCAS NumberKey HazardsDisposal Recommendations
p-Nitroaniline (pNA) 100-01-6Acutely toxic, specific organ toxicity, mutagenic.[1]Dispose of as hazardous waste in a designated, lined container.[1]
Ac-AEVD-pNA Not AvailableHarmful if swallowed, very toxic to aquatic life with long-lasting effects.[2]Dispose of contents/container to an approved waste disposal plant.[2]
Ac-YVAD-pNA Not AvailableNot classified as hazardous under GHS.Smaller quantities can be disposed of with household waste.[3]

Note: The conflicting information for different peptide-pNA substrates highlights the importance of treating unknown compounds with a high degree of caution. Given the known toxicity of p-nitroaniline, the more stringent disposal recommendations should be followed for this compound.

Recommended Disposal Workflow for this compound

The following diagram outlines the logical workflow for the safe disposal of this compound, from the point of use to final waste collection. This procedure is designed to minimize exposure and ensure compliance with standard laboratory safety practices.

cluster_0 Step 1: Immediate Handling at the Bench cluster_1 Step 2: Segregation of Waste cluster_2 Step 3: Decontamination (Optional but Recommended) cluster_3 Step 4: Final Disposal A This compound waste generated (e.g., used microplates, pipette tips) B Segregate into a dedicated, clearly labeled hazardous waste container A->B  Collect all  contaminated materials C Treat with a freshly prepared 10% bleach solution to inactivate the peptide and degrade pNA B->C  Consider chemical  deactivation D Neutralize bleach with sodium thiosulfate (if required by institutional policy) C->D  Follow institutional  protocols E Store sealed waste container in a designated hazardous waste accumulation area C->E  If neutralization  is not required D->E  Prepare for  final disposal F Arrange for pickup and disposal by certified hazardous waste management personnel E->F  Follow institutional  waste procedures

Disposal workflow for this compound.

Detailed Experimental Protocol for Decontamination

For laboratories that opt for chemical decontamination of this compound waste before final disposal, the following protocol is recommended. This procedure aims to degrade the hazardous p-nitroanilide moiety.

Materials:

  • Sodium hypochlorite solution (household bleach, typically 5-6%)

  • Sodium thiosulfate solution (for neutralization, if required)

  • Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[1]

Procedure:

  • Preparation of Bleach Solution: In a well-ventilated fume hood, prepare a 10% working solution of bleach by diluting one part household bleach with nine parts water. Always add bleach to water, not the other way around.

  • Decontamination:

    • Carefully add the 10% bleach solution to the liquid waste containing this compound.

    • For solid waste such as contaminated pipette tips and microplates, fully immerse them in the 10% bleach solution.

    • Allow the waste to soak for a minimum of 30 minutes to ensure complete inactivation.

  • Neutralization (if required):

    • If your institution's waste management policy requires the neutralization of bleach, slowly add a sodium thiosulfate solution to the waste until the bleach is neutralized. The absence of a chlorine smell is a common indicator of neutralization, though more quantitative methods may be required by your safety office.

  • Final Disposal:

    • Following decontamination and neutralization, dispose of the liquid and solid waste in accordance with your institution's hazardous waste disposal procedures. This typically involves collection in a clearly labeled hazardous waste container for pickup by a certified waste management service.

Important Considerations:

  • Consult Institutional Guidelines: Always consult and adhere to your institution's specific chemical hygiene and waste disposal plans.

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves, when handling this compound and any resulting waste.[1][4]

  • Work in a Ventilated Area: All handling and decontamination steps should be performed in a certified chemical fume hood to avoid inhalation of any potentially harmful vapors.[1][4]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety office.[1]

By following these procedures, laboratory personnel can safely handle and dispose of this compound, protecting themselves and the environment from the potential hazards associated with this compound.

References

Personal protective equipment for handling Ac-EEVVAC-pNA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the chromogenic peptide substrate Ac-EEVVAC-pNA. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

  • p-Nitroanilide (pNA): This compound is classified as acutely toxic and a potential mutagen.[1] It can cause eye irritation, and short-term exposure may lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen.[1] Long-term exposure may result in liver damage.[1]

  • Peptides: The toxicological properties of many peptides are not fully investigated.[2] Therefore, they should be handled with care, assuming they may be biologically active and potentially hazardous.

Given these components, this compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risks.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves is recommended.[1][3]Provides a barrier against skin contact.[1] Double-gloving offers additional protection in case of a tear or contamination of the outer glove.[3] Gloves should be changed immediately upon contamination.[1]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[4]Protects eyes from splashes and airborne particles of the compound.[1]
Body Protection A buttoned lab coat, long pants, and closed-toe shoes.[1][4]Prevents skin contact with spills or splashes.
Respiratory Protection Work in a certified chemical fume hood.[1]Minimizes the risk of inhaling the powdered compound.[1] If a fume hood is not available, a risk assessment should be conducted to determine if a respirator is necessary.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and maintaining the integrity of the compound.

  • Receiving: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Storage: Store peptides in a dry, cool, and dark place, such as a refrigerator at 4°C or a freezer at -20°C for long-term storage.[2] Allow the vial to warm to room temperature before opening to prevent condensation, which can degrade the peptide.[2]

  • Preparation:

    • Conduct all handling of solid this compound within a chemical fume hood to prevent inhalation of dust.[1]

    • Before use, ensure all necessary PPE is donned correctly.

    • Have spill cleanup materials readily available.

  • Dissolution:

    • To prepare a stock solution, dissolve the peptide in an appropriate sterile buffer or solvent.[2]

    • If solubility is an issue, sonication may aid in dissolution.[2]

  • Experimental Use:

    • When transferring solutions, use appropriate lab equipment (e.g., calibrated pipettes) to minimize aerosols and splashes.

    • Keep containers closed when not in use.

  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid raising dust.

    • Carefully collect the material using a scoop or other appropriate tools and place it in a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable laboratory detergent and water.

  • Minor Spill (Liquid):

    • Alert others in the area.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste.

    • Decontaminate the spill area.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area.

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[1]

  • Collect waste in a clearly labeled, leak-proof container.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don PPE fume_hood Work in Fume Hood prep_start->fume_hood gather_materials Gather Materials fume_hood->gather_materials weigh Weigh Solid gather_materials->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Standard Operating Procedure for Handling this compound.

spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill alert_area Alert Immediate Area minor_spill->alert_area Yes evacuate Evacuate Area major_spill->evacuate Yes don_ppe Don Appropriate PPE alert_area->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate alert_ehs Alert EHS/Supervisor evacuate->alert_ehs prevent_entry Prevent Entry alert_ehs->prevent_entry

References

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